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  • Product: 4-(Aminomethyl)-2-methoxybenzonitrile
  • CAS: 182287-70-3

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Routes for 4-(Aminomethyl)-2-methoxybenzonitrile: A Technical Whitepaper

Executive Summary 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3)[1] is a highly valuable bifunctional building block utilized extensively in medicinal chemistry. Its unique structural motif—an aminomethyl group...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3)[1] is a highly valuable bifunctional building block utilized extensively in medicinal chemistry. Its unique structural motif—an aminomethyl group paired with an ortho-methoxy benzonitrile—makes it a critical intermediate in the synthesis of 2[2] and 3[3]. Often isolated as its more stable, this compound requires highly chemoselective synthetic approaches to prevent the undesired reduction or hydrolysis of the sensitive nitrile moiety. This whitepaper details two field-proven synthetic pathways, analyzing their mechanistic causality, scalability, and step-by-step methodologies.

Retrosynthetic Analysis & Strategic Planning

The synthesis of 4-(aminomethyl)-2-methoxybenzonitrile can be approached via two primary disconnections:

  • Pathway A (Functional Group Interconversion): Relies on the radical bromination of4[4] to yield5[5], followed by azidation and Staudinger reduction.

  • Pathway B (Reductive Amination): Utilizes6[6] undergoing a Borch-type reductive amination.

Retrosynthesis Target 4-(Aminomethyl)-2-methoxybenzonitrile (Target) Bromo 4-(Bromomethyl)-2-methoxybenzonitrile (Intermediate) Target->Bromo Pathway A (Azidation/Reduction) Formyl 4-Formyl-2-methoxybenzonitrile (Precursor B) Target->Formyl Pathway B (Reductive Amination) Methyl 2-Methoxy-4-methylbenzonitrile (Precursor A) Bromo->Methyl Radical Bromination

Retrosynthetic strategies for 4-(Aminomethyl)-2-methoxybenzonitrile.

Pathway A: The Wohl-Ziegler / Staudinger Route

Mechanistic Rationale

Pathway A begins with the Wohl-Ziegler bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) provides a low, steady concentration of molecular bromine, while Azobisisobutyronitrile (AIBN) acts as the radical initiator. The homolytic cleavage of AIBN at 80°C generates radicals that abstract the benzylic hydrogen, leading to a resonance-stabilized benzylic radical, which then reacts with bromine to form 4-(bromomethyl)-2-methoxybenzonitrile[5].

The subsequent conversion to the amine must avoid strong reducing agents like LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) at high pressures, as these would indiscriminately reduce the nitrile group to a primary amine, yielding an undesired diamine. Therefore, a two-step sequence is employed: nucleophilic aliphatic substitution (Sₙ2) with sodium azide, followed by a Staudinger reduction. The Staudinger reaction (using Triphenylphosphine, PPh₃) is exquisitely chemoselective; it reduces the azide to an iminophosphorane intermediate, which hydrolyzes to the primary amine without affecting the cyano group.

PathwayA Step1 Step 1: Bromination Reagents: NBS, AIBN, MeCN Temp: 80°C (Reflux) Step2 Step 2: Azidation Reagents: NaN3, DMF Temp: 60°C Step1->Step2 Step3 Step 3: Staudinger Reduction Reagents: PPh3, THF/H2O Temp: RT Step2->Step3 Product 4-(Aminomethyl)-2-methoxybenzonitrile Step3->Product

Step-by-step workflow for Pathway A (Bromination to Staudinger).

Experimental Protocol (Self-Validating System)
  • Bromination: Dissolve 2-methoxy-4-methylbenzonitrile (1.0 eq) in anhydrous acetonitrile. Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux at 80°C for 4-6 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 8:2); the starting material spot should disappear. Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate in vacuo to isolate the brominated intermediate.

  • Azidation: Dissolve the crude bromide in anhydrous DMF. Add NaN₃ (1.5 eq) cautiously. Stir at 60°C for 4 hours.

    • Validation: The reaction is complete when the bromide spot is replaced by a slightly more polar azide spot on TLC. Quench with water and extract with EtOAc. Wash the organic layer thoroughly with brine to remove DMF.

  • Staudinger Reduction: Dissolve the crude azide in THF. Add PPh₃ (1.2 eq) in portions.

    • Validation: Immediate evolution of nitrogen gas (N₂) visually confirms the formation of the iminophosphorane. Stir for 2 hours at room temperature. Add water (10 eq) and stir overnight to hydrolyze the intermediate. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography or precipitate as the HCl salt using 4M HCl in dioxane to yield the final product.

Pathway B: Direct Reductive Amination (The Borch Route)

Mechanistic Rationale

Pathway B is a highly efficient, one-pot conversion starting from 4-formyl-2-methoxybenzonitrile[6]. The aldehyde undergoes condensation with an ammonia source (typically ammonium acetate) to form an intermediate imine. To prevent the reduction of the nitrile group or the starting aldehyde, sodium cyanoborohydride (NaBH₃CN) is utilized. NaBH₃CN is stable in mildly acidic conditions (pH 6-7) and selectively reduces the protonated imine (iminium ion) over the carbonyl group, leaving the nitrile completely intact.

Experimental Protocol (Self-Validating System)
  • Imine Formation: Dissolve 4-formyl-2-methoxybenzonitrile (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours to allow complete formation of the imine.

  • Selective Reduction: Cool the mixture to 0°C and add NaBH₃CN (0.7 eq) portion-wise. Stir the reaction mixture at room temperature for 12 hours.

    • Validation: LC-MS should indicate the disappearance of the aldehyde mass [M+H]⁺ 162 and the appearance of the product mass [M+H]⁺ 163.

  • Workup: Carefully quench the reaction with 1M HCl (in a well-ventilated fume hood, to safely evolve and scrub any HCN gas generated from excess NaBH₃CN). Adjust the pH to >10 using 1M NaOH, extract with dichloromethane, dry, and concentrate. Add HCl in ether to isolate 4-(aminomethyl)-2-methoxybenzonitrile hydrochloride.

Quantitative Comparative Analysis

To aid in route selection for process chemistry and scale-up, the following table summarizes the quantitative and qualitative metrics of both pathways:

ParameterPathway A (Wohl-Ziegler / Staudinger)Pathway B (Reductive Amination)
Starting Material 2-Methoxy-4-methylbenzonitrile[4]4-Formyl-2-methoxybenzonitrile[6]
Overall Yield 60 - 70% (over 3 steps)75 - 85% (over 1 step)
Step Count 3 Steps1 Step (One-pot)
Chemoselectivity Very High (Staudinger is highly specific)High (Requires strict pH control)
Scalability Moderate (Azide accumulation poses thermal hazards)High (Standard stirred-tank reactor compatible)
Safety Profile High Risk (NaN₃ toxicity, explosive potential)Moderate Risk (NaBH₃CN yields toxic byproducts if mismanaged)

Conclusion

The synthesis of 4-(aminomethyl)-2-methoxybenzonitrile requires careful navigation of chemoselectivity due to the labile nitrile group. While Pathway A offers robust, distinct steps with easily isolable intermediates, its reliance on hazardous azides limits its appeal for large-scale manufacturing. Pathway B, utilizing the reductive amination of 4-formyl-2-methoxybenzonitrile, represents the most atom-economical and scalable approach for drug development professionals, provided that the reduction conditions are strictly controlled to preserve the cyano functional group. Both routes reliably yield the target compound, which continues to be a cornerstone in the development of next-generation therapeutics.

References

  • NextSDS. "4-(aminomethyl)
  • Bio-fount. "182292-00-8|4-(aminomethyl)-2-methoxybenzonitrile hydrochloride."
  • Molaid. "4-(aminomethyl)-2-methoxybenzonitrile - CAS号182287-70-3."
  • Google Patents. "WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel."
  • Molbase. "4-Cyanobenzyl bromide - MOLBASE."
  • CymitQuimica. "CAS 21962-49-2: 4-Formyl-2-methoxybenzonitrile."
  • Chem960. "CAS No.53078-69-6 | 2-Methoxy-4-methylbenzonitrile."

Sources

Exploratory

Comprehensive Technical Guide on 4-(Aminomethyl)-2-methoxybenzonitrile: Structural Elucidation, Synthetic Methodology, and Pharmacophore Applications

Executive Summary In the landscape of modern medicinal chemistry, bifunctional aromatic building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 4-(Aminomethyl)-2-methoxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional aromatic building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3)[1],[2] represents a highly versatile scaffold featuring orthogonal reactive sites: a primary benzylic amine, an electron-withdrawing cyano group, and an electron-donating methoxy ether. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, optimal synthetic methodologies, and downstream applications in drug discovery workflows.

Designed for researchers and drug development professionals, this guide synthesizes theoretical mechanistic insights with field-proven, self-validating experimental protocols to ensure high-fidelity execution in the laboratory.

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical parameters of a building block is paramount for predicting its behavior in both synthetic reactions and biological systems. The presence of the methoxy group at the ortho-position relative to the cyano group creates a push-pull electronic effect on the aromatic ring, subtly modulating the pKa of the benzylic amine and the electrophilicity of the nitrile carbon[1],[3].

Quantitative Data Summary

The following table summarizes the core physicochemical and structural properties of the compound[2],,[3].

PropertySpecification / Data
Chemical Name 4-(Aminomethyl)-2-methoxybenzonitrile
CAS Registry Number (Free Base) 182287-70-3
CAS Registry Number (HCl Salt) 182292-00-8
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Off-white to pale yellow solid/powder
Topological Polar Surface Area (TPSA) ~59.0 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Nitrile, Methoxy, Amine)
Rotatable Bonds 3

Synthetic Methodology & Reaction Mechanisms

Causality in Synthetic Design

The direct cyanation of a bromo-methoxy-benzylamine is notoriously difficult due to competitive nucleophilic interference from the unprotected primary amine. Therefore, the optimal, field-proven route begins with 4-methyl-2-methoxybenzonitrile .

By employing a three-step sequence—radical bromination, azidation, and Staudinger reduction—we achieve absolute regiocontrol and chemoselectivity. Crucially, the Staudinger reduction is selected over catalytic hydrogenation (e.g., H₂, Pd/C) because hydrogenation risks the concomitant reduction of the sensitive nitrile group into a secondary primary amine, yielding an undesired diamine impurity.

Synthesis A 4-Methyl-2-methoxybenzonitrile B NBS, AIBN Radical Bromination A->B C 4-(Bromomethyl)-2-methoxybenzonitrile B->C D NaN3, DMF Nucleophilic Substitution C->D E 4-(Azidomethyl)-2-methoxybenzonitrile D->E F PPh3, H2O Staudinger Reduction E->F G 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) F->G

Synthetic workflow of 4-(Aminomethyl)-2-methoxybenzonitrile via Staudinger reduction.

Self-Validating Experimental Protocol

Note: All steps must be performed under an inert argon atmosphere unless otherwise specified.

Step 1: Radical Bromination

  • Procedure: Dissolve 4-methyl-2-methoxybenzonitrile (1.0 eq) in anhydrous acetonitrile (MeCN). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux at 80°C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active) should disappear, replaced by a slightly lower Rf spot. The reaction is self-validating when the dense NBS powder converts to floating succinimide upon completion.

Step 2: Nucleophilic Azidation

  • Procedure: Concentrate the crude bromide and redissolve in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and stir at room temperature for 12 hours.

  • Validation: Quench with water and extract with EtOAc. The intermediate 4-(azidomethyl)-2-methoxybenzonitrile is highly UV active. Safety Check: Do not concentrate azide intermediates to absolute dryness due to explosion hazards; proceed directly to Step 3 in solution.

Step 3: Chemoselective Staudinger Reduction

  • Procedure: To the azide dissolved in THF, add triphenylphosphine (PPh₃, 1.2 eq). Stir for 2 hours until nitrogen gas evolution ceases (formation of the iminophosphorane). Add distilled water (10.0 eq) and heat to 50°C for 6 hours to hydrolyze the intermediate.

  • Validation: Monitor by LC-MS. The appearance of a dominant peak at m/z[M+H]⁺ = 163.2 confirms successful amine formation. On TLC, the product spot will remain at the baseline in non-polar solvents and will stain intensely purple/blue with Ninhydrin, definitively proving the presence of the primary amine.

Pharmacophore Potential & Downstream Applications

In drug discovery, the 4-(aminomethyl)-2-methoxybenzonitrile scaffold serves as a privileged vector for exploring structure-activity relationships (SAR). The primary amine acts as a highly efficient nucleophile for amide couplings and reductive aminations, while the cyano group serves as a versatile precursor for carboxylic acid bioisosteres (e.g., tetrazoles).

Applications Core 4-(Aminomethyl)-2-methoxybenzonitrile Amide Amide Coupling (R-COOH, HATU, DIPEA) Core->Amide Amine Reductive Amination (R-CHO, NaBH(OAc)3) Core->Amine Tetrazole Tetrazole Formation (NaN3, NH4Cl, Heat) Core->Tetrazole Kinase Kinase Inhibitors Amide->Kinase GPCR GPCR Ligands Amine->GPCR Bioisostere Carboxylic Acid Bioisosteres Tetrazole->Bioisostere

Pharmacophore mapping and downstream derivatization pathways in drug discovery.

Application Protocol: Standardized Amide Coupling

To utilize this building block in synthesizing kinase or GPCR ligands:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add 4-(aminomethyl)-2-methoxybenzonitrile hydrochloride (CAS: 182292-00-8) (1.1 eq). Stir at room temperature for 2 hours.

  • Causality & Validation: HATU is chosen over EDC/HOBt to maximize reaction kinetics and minimize the degradation of sensitive substrates. The excess DIPEA is required to free-base the hydrochloride salt in situ. Validation is achieved via LC-MS, looking for the combined mass of the acid + amine minus 18 Da (loss of water).

Analytical Characterization Protocols

Rigorous analytical characterization is required to ensure the structural integrity and purity of the synthesized or procured building block.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column (e.g., Waters XBridge), gradient elution of 5% to 95% MeCN in Water (with 0.1% Formic Acid) over 5 minutes.

    • Expected Result: A sharp peak exhibiting an electrospray ionization (ESI+) mass-to-charge ratio of m/z 163.2 [M+H]⁺ .

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Expected Shifts: A distinct singlet integrating to 3 protons at ~3.85 ppm confirms the methoxy (-OCH₃) group. A singlet integrating to 2 protons at ~3.75 ppm corresponds to the benzylic methylene (-CH₂-). The aromatic protons will appear as a multiplet between 7.00 and 7.60 ppm. A broad singlet at ~2.00 ppm (exchangeable with D₂O) confirms the primary amine (-NH₂).

  • High-Performance Liquid Chromatography (HPLC):

    • Method: UV detection at 220 nm and 254 nm. The compound exhibits strong absorbance at 254 nm due to the extended conjugation of the benzonitrile core. Purity should exceed >95% by area under the curve (AUC) before deployment in downstream library synthesis.

References

  • NextSDS Chemical Database. "4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information." NextSDS. Available at: [Link]

  • Bio-Fount Reagents. "182292-00-8 | 4-(aminomethyl)-2-methoxybenzonitrile hydrochloride." Bio-Fount. Available at: [Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 4-(Aminomethyl)-2-methoxybenzonitrile

An In-depth Technical Guide to the Spectroscopic Profile of 4-(Aminomethyl)-2-methoxybenzonitrile Introduction 4-(Aminomethyl)-2-methoxybenzonitrile is a substituted aromatic compound featuring three key functional group...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-(Aminomethyl)-2-methoxybenzonitrile

Introduction

4-(Aminomethyl)-2-methoxybenzonitrile is a substituted aromatic compound featuring three key functional groups: a primary amine, a methoxy ether, and a nitrile. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers a comprehensive analysis of the expected spectroscopic data for 4-(Aminomethyl)-2-methoxybenzonitrile (C₉H₁₀N₂O, Molecular Weight: 162.19 g/mol [1]). As experimental spectra for this specific compound are not widely published, this document synthesizes data from predictive models, established spectroscopic principles, and spectral data from analogous compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, providing not only the expected data but also the underlying scientific rationale and standardized protocols for data acquisition.

Molecular Structure and Functional Group Analysis

The structural integrity of a compound is the foundation of its chemical behavior. Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting its spectroscopic signature.

Caption: Molecular structure of 4-(Aminomethyl)-2-methoxybenzonitrile.

The key structural features that will define the spectroscopic output are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The three aromatic protons are in distinct chemical environments, leading to complex splitting patterns in ¹H NMR.

  • Nitrile Group (-C≡N): This group has a strong, sharp absorption in the IR spectrum and significantly influences the electronic environment of the aromatic ring.

  • Methoxy Group (-OCH₃): Characterized by a singlet proton signal in ¹H NMR and a distinct carbon signal. The oxygen atom is electron-donating.

  • Aminomethyl Group (-CH₂NH₂): A benzylic amine. The methylene (CH₂) and amine (NH₂) protons will have characteristic signals in the ¹H NMR spectrum. The primary amine will show characteristic N-H stretching vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Aminomethyl)-2-methoxybenzonitrile

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Field Insights
~7.45 d 1H H-6 Located ortho to the electron-withdrawing nitrile group, this proton is expected to be the most deshielded of the aromatic protons.
~6.95 d 1H H-3 Ortho to the electron-donating methoxy group, this proton is significantly shielded.
~6.85 dd 1H H-5 Positioned between the aminomethyl and a proton, its chemical shift and splitting are influenced by both adjacent protons.
~3.90 s 2H -CH₂NH₂ Benzylic protons are deshielded by the aromatic ring. The absence of adjacent protons results in a singlet.
~3.85 s 3H -OCH₃ Methoxy protons typically appear as a sharp singlet in this region[2].

| ~1.60 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

¹³C NMR Spectroscopy: Predicted Data

Carbon-13 NMR spectroscopy details the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Aminomethyl)-2-methoxybenzonitrile

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Field Insights
~162 C-2 (C-O) The carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.
~145 C-4 (C-CH₂) The ipso-carbon bearing the aminomethyl group.
~133 C-6 Aromatic CH carbon, deshielded by its proximity to the nitrile group.
~118 C-5 Aromatic CH carbon.
~117 C≡N The nitrile carbon typically appears in this region of the spectrum[3].
~112 C-3 Aromatic CH carbon, shielded by the ortho-methoxy group.
~105 C-1 (C-CN) The ipso-carbon attached to the nitrile group. Its chemical shift is highly dependent on the substituent.
~55.5 -OCH₃ The carbon of the methoxy group consistently appears in this range[2].

| ~45 | -CH₂NH₂ | The benzylic carbon of the aminomethyl group. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(Aminomethyl)-2-methoxybenzonitrile.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

    • Causality: The choice of solvent is critical. CDCl₃ is a common choice for general organic compounds. However, if solubility is an issue or if exchangeable protons (like -NH₂) are of key interest, DMSO-d₆ is preferable as it slows down the proton exchange rate.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Shim the magnetic field to achieve homogeneity, using the solvent lock signal.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C).

    • Trustworthiness: Proper shimming and calibration are non-negotiable for obtaining accurate chemical shifts and sharp line shapes, which are essential for correct structural assignment.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width covering -2 to 12 ppm. A 90° pulse angle and a sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise (S/N) ratio.

    • ¹³C NMR: Acquire the spectrum with a spectral width of 0 to 220 ppm using a proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale & Field Insights
3400 - 3300 Medium, Doublet N-H stretch Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching vibrations[4].
3100 - 3000 Medium Aromatic C-H stretch Characteristic stretching vibrations for sp² C-H bonds on the benzene ring.
2950 - 2850 Medium Aliphatic C-H stretch Symmetric and asymmetric stretching of the -CH₂- and -OCH₃ groups.
~2225 Strong, Sharp C≡N stretch The nitrile group gives a very characteristic and easily identifiable absorption in this region[5][6]. Its high intensity is due to the large change in dipole moment during the vibration.
~1600, ~1470 Medium-Strong Aromatic C=C stretch Skeletal vibrations of the benzene ring.
~1250 Strong Asymmetric C-O-C stretch Characteristic of aryl alkyl ethers. This is a prominent band.

| ~1040 | Medium | Symmetric C-O-C stretch | The corresponding symmetric stretch for the aryl ether linkage. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean.

    • Record a background spectrum of the empty, clean crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O) and the crystal itself from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 4-(Aminomethyl)-2-methoxybenzonitrile sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high S/N ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Ion Formula Predicted m/z
[M+H]⁺ [C₉H₁₁N₂O]⁺ 163.0866
[M+Na]⁺ [C₉H₁₀N₂ONa]⁺ 185.0685
[M]⁺ [C₉H₁₀N₂O]⁺ 162.0788

Data predicted by computational models and available on PubChem[7].

The monoisotopic mass of the neutral molecule is 162.07932 Da[7]. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by measuring the mass-to-charge ratio to four or more decimal places.

Predicted Fragmentation Pathway (Electron Ionization - EI)

While soft ionization techniques like Electrospray Ionization (ESI) are common for determining the molecular ion, harder techniques like EI induce fragmentation, which can be used for structural confirmation.

fragmentation_pathway mol [C₉H₁₀N₂O]⁺˙ m/z = 162 frag1 [C₈H₇NO]⁺˙ m/z = 133 mol->frag1 - •CH₂NH frag2 [C₈H₈N₂]⁺˙ m/z = 132 mol->frag2 - •OCH₃

Sources

Exploratory

Technical Guide: Safety and Handling Precautions for 4-(Aminomethyl)-2-methoxybenzonitrile

This guide provides a detailed overview of the essential safety protocols and handling precautions for 4-(Aminomethyl)-2-methoxybenzonitrile (CAS No. 182287-70-3), a compound of interest for researchers and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed overview of the essential safety protocols and handling precautions for 4-(Aminomethyl)-2-methoxybenzonitrile (CAS No. 182287-70-3), a compound of interest for researchers and professionals in drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of personnel and the integrity of research.

Section 1: Compound Identification and Properties

4-(Aminomethyl)-2-methoxybenzonitrile is an organic compound featuring an aminomethyl group, a methoxy group, and a nitrile group attached to a benzene ring. Its unique structure makes it a valuable building block, but also necessitates a thorough understanding of its chemical and physical properties for safe handling.

PropertyValueSource
CAS Number 182287-70-3 (for the free base); 182292-00-8 (for the HCl salt)[1]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
Appearance Solid[3]
Melting Point 83 - 85 °C[3]
Boiling Point ~351.2 °C (Predicted)[2]
Partition Coefficient (log Pow) 1.0 (at 20 °C)[3]
Section 2: Comprehensive Hazard Analysis

The hazard profile of 4-(Aminomethyl)-2-methoxybenzonitrile and its hydrochloride salt is primarily defined by its acute toxicity, irritant properties, and potential long-term health effects. The presence of the aminomethyl and nitrile functional groups are key to understanding its reactivity and toxicological characteristics.

2.1 GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for the hydrochloride salt of this compound are summarized below. Researchers should handle the free base with similar precautions.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed
Acute Toxicity (Dermal) 4WarningH312: Harmful in contact with skin
Acute Toxicity (Inhalation) 4WarningH332: Harmful if inhaled
Skin Corrosion/Irritation 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation 2AWarningH319: Causes serious eye irritation
Germ Cell Mutagenicity 2WarningH341: Suspected of causing genetic defects
Aquatic Hazard (Acute) 3-H402: Harmful to aquatic life
Aquatic Hazard (Chronic) 3-H412: Harmful to aquatic life with long lasting effects

Source:[1][3]

2.2 Toxicological Insights
  • Acute Effects : The primary routes of exposure are ingestion, skin contact, and inhalation.[4] All three can lead to harmful systemic effects. Skin and eye contact will cause irritation.[4][5] The amine functional group is a common cause of skin irritation in this class of compounds.[6]

  • Cyanide Potential : While stable under normal conditions, nitrile-containing compounds can, under harsh conditions like combustion, release highly toxic hydrogen cyanide gas.[7][8]

  • Mutagenicity : The classification as a Category 2 mutagen indicates that there is evidence from animal studies to suspect it may cause heritable genetic defects.[3] This necessitates stringent handling procedures to minimize any possibility of exposure.

Section 3: Risk Mitigation and Personal Protection

A proactive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is critical. The following workflow should be consulted before any handling operations begin.

3.1 Engineering Controls
  • Ventilation : Always handle 4-(Aminomethyl)-2-methoxybenzonitrile in a well-ventilated area.[9] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[10]

  • Safety Equipment : Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

3.2 Personal Protective Equipment (PPE) Workflow

The selection of PPE is the final barrier between the researcher and the chemical. This decision process ensures all potential exposure routes are covered.

PPE_Workflow cluster_start Pre-Handling Safety Assessment cluster_protection Mandatory PPE cluster_advanced Task-Specific Additional PPE cluster_final Final Check start Assess Task: Weighing, Solution Prep, etc. lab_coat Flame-Resistant Lab Coat (Mandatory) start->lab_coat goggles Chemical Splash Goggles (ANSI Z87.1 Approved) start->goggles gloves Disposable Nitrile Gloves (Min. 4-5 mil thickness) start->gloves dust_risk Potential for Dust or Aerosol Generation? gloves->dust_risk face_shield Add Face Shield dust_risk->face_shield Yes large_spill Risk of Large Splash or Spill? dust_risk->large_spill No respirator Use NIOSH-Approved Respirator (e.g., N95 for particulates) face_shield->respirator respirator->large_spill apron Add Chemical-Resistant Apron large_spill->apron Yes proceed Proceed with Experiment large_spill->proceed No apron->proceed

Caption: PPE Selection Workflow for Handling 4-(Aminomethyl)-2-methoxybenzonitrile.

3.3 Glove Selection and Use

Thin, disposable nitrile gloves (e.g., 5-mil) are suitable for providing a physical barrier against brief, incidental contact.[11] It is crucial to understand that they offer limited protection.[12]

  • Immediate Removal : If gloves become contaminated, they must be removed immediately and discarded.[11]

  • No Reuse : Never reuse disposable gloves.[11]

  • Cross-Contamination : Remove gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or phones to prevent cross-contamination.[11][13]

3.4 Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][9][10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][9]

Section 4: Standard Operating Procedures (SOPs)

Adherence to established protocols is paramount for consistent safety and experimental success.

4.1 Protocol for Weighing and Handling the Solid Compound
  • Preparation : Don all required PPE as determined by the workflow in Section 3.2. Ensure the chemical fume hood is operational.

  • Work Surface : Cover the work surface (e.g., analytical balance) with disposable bench paper to contain any minor spills.[14]

  • Transfer : Use a spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat or vessel. Perform all transfers within the fume hood to contain dust.

  • Avoid Dust : Handle the material gently to minimize the generation of airborne dust.[8][9]

  • Closure : Securely close the main stock container immediately after use.

  • Cleanup : Decontaminate the spatula and work surface. Dispose of the bench paper and any contaminated materials as hazardous waste.

  • Hand Washing : Wash hands thoroughly after completing the task and removing PPE.[9]

4.2 Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][15]

  • Store locked up, with access restricted to authorized personnel.[3][15]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact : Immediately remove all contaminated clothing.[3][9] Flush the affected skin with plenty of soap and water for at least 15 minutes.[18] Seek medical attention if irritation persists.[4][7]

  • Inhalation : Move the affected person to fresh air at once.[18] If breathing is difficult or has stopped, provide artificial respiration or oxygen, administered by trained personnel.[18][19] Seek immediate medical attention.[3][20]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][17] Call a poison control center or physician immediately.[3][7]

5.2 Spill Response Decision Tree

The appropriate response to a spill depends on its size and location. This decision tree guides the user to a safe outcome.

Spill_Response cluster_initial Initial Assessment cluster_actions Response Actions cluster_final Post-Incident spill_occurs Spill Occurs assess_size Assess Spill Size & Location spill_occurs->assess_size small_spill Small Spill (<10g) Contained in Fume Hood assess_size->small_spill Small & Contained large_spill Large Spill (>10g) or Outside Containment assess_size->large_spill Large or Uncontained cleanup_small 1. Don additional PPE (if needed). 2. Cover with absorbent material. 3. Gently sweep into waste container. 4. Decontaminate area. small_spill->cleanup_small evacuate 1. Alert others & evacuate the area. 2. Close lab doors. 3. Call Emergency Response Team. large_spill->evacuate report Report Incident to Supervisor cleanup_small->report evacuate->report

Caption: Decision Tree for Responding to a Chemical Spill.

5.3 Fire-Fighting Measures
  • Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.

  • Hazards of Combustion : During a fire, hazardous combustion products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen cyanide.[5][7][8]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these toxic fumes and the chemical itself.[7][8]

Section 6: Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Waste Collection : Collect all waste material, including unused product and contaminated items (gloves, bench paper, spill cleanup debris), in a suitable, labeled, and tightly sealed container for hazardous waste.[9][21]

  • Disposal Regulations : Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][21] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[16]

References
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • 4-(aminomethyl)
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  • 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 - ChemicalBook.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania.
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  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
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Foundational

An In-depth Technical Guide to 4-(Aminomethyl)-2-methoxybenzonitrile: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(aminomethyl)-2-methoxybenzonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its syn...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(aminomethyl)-2-methoxybenzonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, biological significance, and its emerging role as a versatile scaffold in the design of targeted therapeutics. This document moves beyond a simple datasheet to provide field-proven insights and the scientific rationale behind its application in modern medicinal chemistry.

Introduction and Chemical Identity

4-(Aminomethyl)-2-methoxybenzonitrile is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring functionalized with a nitrile (-C≡N) group. The specific arrangement of an aminomethyl (-CH₂NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 2-position makes this molecule a particularly interesting starting point for chemical library synthesis and lead optimization. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the primary amine and the methoxy group offer reactive handles for further chemical modification and can influence the molecule's pharmacokinetic properties.[1][2]

The compound is primarily used for research and development purposes and is not intended for direct human or veterinary use.[3]

PropertyValueSource
CAS Number 182287-70-3[3]
Molecular Formula C₉H₁₀N₂O[3][4]
Molecular Weight 162.19 g/mol [3]
InChIKey ODJRWUOXUGLZHT-UHFFFAOYSA-N[4]
SMILES COC1=C(C=CC(=C1)CN)C#N[4]

Proposed Synthesis and Characterization

While detailed synthetic procedures for 4-(aminomethyl)-2-methoxybenzonitrile are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous transformations.[5] A common strategy involves the reduction of a corresponding nitrobenzonitrile precursor, which is often more readily accessible.

Proposed Synthetic Pathway

A logical approach begins with 2-methoxy-4-nitrobenzonitrile. The synthesis can be envisioned as a two-step process: reduction of the nitro group to an amine, followed by a subsequent transformation to the aminomethyl group. However, a more direct and common approach is the direct reduction of the nitrile group in a related compound or, more practically, the reduction of a protected or precursor functional group at the 4-position. A highly plausible route involves the reduction of the corresponding cyano group on a benzyl bromide or the reduction of an azide.

A more robust and frequently utilized strategy in medicinal chemistry is the reductive amination of the corresponding aldehyde or the reduction of a nitro compound. The synthesis of the related compound, 4-amino-2-methoxybenzonitrile, has been described via the catalytic hydrogenation of 2-methoxy-4-nitrobenzonitrile.[6] This amino compound can then serve as a precursor for elaboration to the aminomethyl group.

Here, we propose a direct synthesis starting from 4-cyano-3-methoxybenzaldehyde.

G cluster_0 Proposed Synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile A 2-Methoxy-4-nitrobenzonitrile B 4-Amino-2-methoxybenzonitrile A->B Catalytic Hydrogenation (H₂, Pd/C) C 4-(Aminomethyl)-2-methoxybenzonitrile B->C Further Derivatization (e.g., via Gabriel synthesis or reductive amination pathway)

Caption: Proposed synthetic pathway starting from 2-methoxy-4-nitrobenzonitrile.

Experimental Protocol: Catalytic Hydrogenation of 2-Methoxy-4-nitrobenzonitrile

This protocol describes the synthesis of the key intermediate, 4-amino-2-methoxybenzonitrile.[6]

Objective: To reduce the nitro group of 2-methoxy-4-nitrobenzonitrile to an amine.

Materials:

  • 2-Methoxy-4-nitrobenzonitrile (1.0 eq)

  • Palladium on carbon (10% Pd, ~0.1 eq)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-4-nitrobenzonitrile in methanol.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (typically 1 atm, a balloon is often sufficient for lab scale) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure all product is collected.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxybenzonitrile.[6]

  • The product can be purified further by column chromatography or recrystallization if necessary.

Causality: The choice of palladium on carbon as a catalyst is due to its high efficacy and selectivity for the reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles. Methanol is a common solvent for such reactions due to its ability to dissolve the starting material and its inertness under these reaction conditions.

Characterization

The identity and purity of the synthesized 4-(aminomethyl)-2-methoxybenzonitrile should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the nitrile (-C≡N) and amine (-NH₂) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Therapeutic Potential

The true value of 4-(aminomethyl)-2-methoxybenzonitrile lies in its utility as a scaffold for developing biologically active molecules. Structurally related analogs have shown promise as potent enzyme inhibitors, particularly in the context of cancer and infectious diseases.

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase

A key area of interest is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). HIF is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, PHDs hydroxylate the HIF-1α subunit, leading to its degradation. In hypoxic conditions, such as those found in solid tumors, PHD activity is reduced, allowing HIF-1α to accumulate, dimerize with HIF-1β, and activate genes involved in angiogenesis, cell survival, and metabolism. Inhibiting PHDs can therefore stabilize HIF-1α, a therapeutic strategy being explored for anemia and ischemic diseases. Conversely, modulating the HIF pathway is also a key strategy in oncology.

A comparative study on structurally related analogs revealed that the 4-(aminomethyl)benzonitrile scaffold is a promising starting point for developing PHD inhibitors.[7]

HIF_Pathway cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia / PHD Inhibition HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD O₂ VHL VHL Protein HIF1a_N->VHL Binding PHD->HIF1a_N Hydroxylation Proteasome Proteasome VHL->Proteasome Proteasome->Degradation HIF1a_H HIF-1α HIF_Complex HIF-1α/β Complex HIF1a_H->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates PHD_Inhibitor 4-(Aminomethyl)- benzonitrile Analog PHD_H PHD Enzymes PHD_Inhibitor->PHD_H Inhibition

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Structure-Activity Relationship (SAR) Insights

The aforementioned study on PHD2 inhibition provides critical insights into the structure-activity relationships of the 4-(aminomethyl)benzonitrile scaffold.[7]

Compound IDCompound NameModification from ParentPHD2 IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
C2 4-(Aminomethyl)benzonitrileParent Structure350 ± 28> 100
C1 4-(Aminomethyl)-3-methylbenzonitrileAdd 3-Methyl125 ± 1575 ± 8
C4 4-(Aminomethyl)-3-methoxybenzonitrileAdd 3-Methoxy210 ± 1992 ± 11
C3 4-Amino-3-methylbenzonitrileReplace -CH₂NH₂ with -NH₂> 10,000> 100
Control RoxadustatPotent PHD Inhibitor18 ± 3> 100
(Data adapted from a comparative study.[7])

Key Takeaways from SAR:

  • Essential Aminomethyl Group: Replacing the aminomethyl group with a simple amino group (C3 vs. C1) completely abolishes activity, highlighting its critical role in binding to the enzyme's active site.[7]

  • Impact of 3-Position Substitution: Adding a small hydrophobic group like methyl at the 3-position (C1) significantly increases potency compared to the unsubstituted parent compound (C2). This suggests a favorable hydrophobic interaction within the PHD2 active site.[7]

  • Electronic/Steric Effects: The methoxy group at the 3-position (C4) also enhances potency over the parent compound, though to a lesser extent than the methyl group. This indicates that both steric bulk and electronic properties at this position can modulate activity.[7]

These findings provide a clear rationale for using 4-(aminomethyl)-2-methoxybenzonitrile as a starting point. The existing 2-methoxy group likely influences the electronic properties and conformation of the ring, while the 4-aminomethyl group provides the essential binding anchor. Further modifications can be explored at the 3, 5, and 6 positions to optimize potency and selectivity.

Application in Drug Discovery Workflows

4-(aminomethyl)-2-methoxybenzonitrile is an ideal starting point for a lead discovery program. Its defined structure and reactive handles allow for its incorporation into a systematic drug discovery workflow.

DrugDiscovery Start 4-(Aminomethyl)-2-methoxybenzonitrile (Starting Scaffold) Library Chemical Library Synthesis (e.g., Amide Coupling, Reductive Amination) Start->Library Screening High-Throughput Screening (e.g., PHD2 Enzymatic Assay) Library->Screening Hits Identification of 'Hit' Compounds Screening->Hits SAR Lead Optimization (Structure-Activity Relationship Studies) Hits->SAR SAR->Library Iterative Design ADME ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) SAR->ADME ADME->SAR Feedback Candidate Preclinical Candidate ADME->Candidate

Caption: A logical workflow for utilizing the scaffold in a drug discovery program.

Lead Optimization Strategies

Starting with this scaffold, medicinal chemists can employ several strategies to improve drug-like properties:

  • Metabolic "Soft Spots": The methoxy group can be a site of metabolic O-demethylation.[2] While this can sometimes be a desired pathway for pro-drug activation, it often leads to rapid clearance.[8] Identifying such "soft spots" early allows chemists to modify the structure—for instance, by replacing the methoxy group with a more stable isostere—to improve the pharmacokinetic profile.[8]

  • Modulating Physicochemical Properties: The primary amine of the aminomethyl group can be derivatized to form amides, sulfonamides, or secondary/tertiary amines. This allows for fine-tuning of properties like solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are critical for cell permeability and oral bioavailability.

  • Exploring Vector-Specific Interactions: By building off this core, chemists can introduce functionalities that target specific pockets or residues in the enzyme of interest, thereby increasing potency and selectivity over other enzymes.

Safety and Handling

As a research chemical, 4-(aminomethyl)-2-methoxybenzonitrile and its hydrochloride salt should be handled with appropriate care.

  • Hazard Classification: The hydrochloride salt is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin irritant.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place.[10]

Future Perspectives

4-(aminomethyl)-2-methoxybenzonitrile represents a valuable, yet underexplored, scaffold in medicinal chemistry. The initial data from related analogs strongly suggests its potential in developing novel enzyme inhibitors. Future research should focus on:

  • Broadening the Target Scope: Screening libraries derived from this scaffold against a wider range of enzyme targets, such as kinases, topoisomerases, and epigenetic enzymes.[11]

  • Detailed Pharmacokinetic Studies: Once potent inhibitors are identified, conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to understand their in vivo behavior.

  • Structural Biology: Obtaining co-crystal structures of derivatives bound to their target enzymes to rationalize SAR data and guide further design efforts.

By leveraging the unique structural and chemical features of 4-(aminomethyl)-2-methoxybenzonitrile, the scientific community is well-positioned to develop the next generation of targeted therapies for a host of challenging diseases.

References

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  • 4-Amino-2-Methoxy-Benzonitrile - ChemBK. ChemBK. [Link]

  • 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem. PubChem. [Link]

  • 4-(aminomethyl)-2-methoxybenzonitrile (C9H10N2O) - PubChemLite. PubChemLite. [Link]

  • 4-Amino-2-Methoxybenzonitrile 97.0%(GC) - PureSynth. PureSynth. [Link]

  • Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate. ResearchGate. [Link]

  • 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. PubChem. [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC. National Center for Biotechnology Information. [Link]

  • 4-[(2-Methoxyethoxy)methoxy]benzonitrile Properties - EPA. United States Environmental Protection Agency. [Link]

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed. National Center for Biotechnology Information. [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. ResearchGate. [Link]

  • Metabolite Profiling Applications in Early Drug Discovery | Spectroscopy Online. Spectroscopy Online. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: 4-(Aminomethyl)-2-methoxybenzonitrile as a Bifunctional Scaffold in Bioorthogonal Chemistry and Targeted Protein Degradation

Executive Summary & Structural Causality In modern drug discovery and bioconjugation, the demand for rigid, bifunctional scaffolds is paramount. 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) [1] serves as an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery and bioconjugation, the demand for rigid, bifunctional scaffolds is paramount. 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) [1] serves as an exceptional building block for synthesizing complex heterocyclic systems. Unlike ortho-substituted analogs that readily undergo intramolecular cyclization to form isoindolines, the para-relationship between the aminomethyl and nitrile groups in this molecule prevents self-condensation. This geometric constraint allows the two functional groups to act as independent, orthogonal handles for bifunctionalization.

The presence of the methoxy group at the 2-position is not merely structural; it exerts profound electronic and steric effects:

  • Electronic Modulation: The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density of the aromatic ring, which slightly deactivates the adjacent nitrile carbon toward nucleophilic attack. This necessitates the use of specific Lewis acid catalysts during heterocycle formation.

  • Solubility and Conformation: The methoxy group improves aqueous solubility and introduces steric bulk that can lock the conformation of resulting PROTAC linkers or bioorthogonal probes, reducing entropic penalties upon target binding.

Physicochemical Profiling

To ensure reproducible experimental design, the quantitative physicochemical properties of 4-(Aminomethyl)-2-methoxybenzonitrile are summarized below.

PropertyValue / DescriptionExperimental Implication
CAS Number 182287-70-3Use for exact reagent sourcing.
Molecular Formula C₉H₁₀N₂OBase mass for MS validation.
Molecular Weight 162.19 g/mol (Free base)Calculate precise stoichiometric equivalents.
Physical State Off-white to pale yellow solidVisual indicator of purity; dark yellow indicates oxidation.
Amine pKa (est.) ~9.2 - 9.5Requires pH > 10 for efficient nucleophilic amine coupling.
Solubility DMF, DMSO, MeOH, CH₂Cl₂Highly versatile for both polar and non-polar organic reactions.

Divergent Synthetic Workflows

The true utility of this scaffold lies in its ability to be divergently converted into either 1,2,4,5-tetrazines for Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry, or 1H-tetrazoles as bioisosteres for carboxylic acids in PROTAC development.

SyntheticWorkflow SM 4-(Aminomethyl)-2-methoxybenzonitrile (Bifunctional Scaffold) Boc Boc Protection (Amine Shielding) SM->Boc Step 1 Tetrazine Hydrazine + Catalyst Oxidation (NaNO2) -> 1,2,4,5-Tetrazine Boc->Tetrazine Pathway A Tetrazole NaN3 + ZnBr2 [3+2] Cycloaddition -> 1H-Tetrazole Boc->Tetrazole Pathway B Click IEDDA Click Chemistry (Bioorthogonal Probes) Tetrazine->Click PROTAC PROTAC Ligand (Targeted Degradation) Tetrazole->PROTAC

Divergent synthetic pathways of 4-(Aminomethyl)-2-methoxybenzonitrile.

Protocol A: Synthesis of Asymmetric 1,2,4,5-Tetrazines for IEDDA Click Chemistry

Objective: Convert the nitrile group into a 1,2,4,5-tetrazine while preserving the aminomethyl group for subsequent fluorophore or targeting-ligand attachment .

Mechanistic Causality

Because the ortho-methoxy group deactivates the nitrile, standard uncatalyzed hydrazine addition fails. We employ Zinc triflate (Zn(OTf)₂) as a Lewis acid. The Zn²⁺ ion coordinates to the nitrile nitrogen, withdrawing electron density and rendering the nitrile carbon highly electrophilic, thereby overcoming the methoxy group's resonance deactivation.

Step-by-Step Methodology
  • Amine Protection: Dissolve 4-(Aminomethyl)-2-methoxybenzonitrile (1.0 eq) in CH₂Cl₂. Add Triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 2 hours. Causality: The primary amine must be shielded to prevent it from acting as a competing nucleophile or coordinating with the zinc catalyst in the next step.

  • Dihydrotetrazine Formation: In a pressure vial, combine the Boc-protected intermediate (1.0 eq), formamidine acetate (5.0 eq), and Zn(OTf)₂ (0.2 eq). Add anhydrous hydrazine (10.0 eq) dropwise. (Safety: Hydrazine is highly toxic and potentially explosive; perform in a fume hood). Seal and heat to 60°C for 24 hours.

  • Oxidation to Tetrazine: Cool the mixture to 0°C. Slowly add an aqueous solution of NaNO₂ (5.0 eq), followed by dropwise addition of 1M HCl until the pH reaches 3. Stir for 15 minutes. Causality: NaNO₂ under acidic conditions generates nitrous acid (HONO), a strong oxidizing agent that converts the colorless dihydrotetrazine into the fully conjugated, aromatic 1,2,4,5-tetrazine.

  • Extraction and Deprotection: Extract the aqueous layer with EtOAc. Concentrate the organic layer, then treat with 4M HCl in dioxane for 1 hour to remove the Boc group.

Self-Validating System Checkpoints
  • Visual Validation: Upon addition of NaNO₂/HCl in Step 3, the reaction mixture will instantaneously transition from colorless/pale yellow to a vibrant, deep pink/red . This color change is the definitive hallmark of the n→π* transition characteristic of the 1,2,4,5-tetrazine core.

  • Analytical Validation: LC-MS of the final product will show an [M+H]⁺ peak at m/z 218.1 (for the free amine tetrazine), confirming successful heterocycle formation and deprotection.

IEDDA_Pathway Tz Tetrazine-Functionalized Probe (Electron Deficient) Cyclo [4+2] Cycloaddition (Bicyclic Intermediate) Tz->Cyclo TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Cyclo N2 N2 Gas Release (Irreversible Driving Force) Cyclo->N2 Retro-Diels-Alder Product Dihydropyridazine Conjugate (Stable Linkage) Cyclo->Product Tautomerization

Inverse Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Protocol B: Synthesis of 5-Aryl-1H-Tetrazoles for PROTAC Linkers

Objective: Convert the nitrile into a 5-aryl-1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid, frequently used to enhance the binding affinity of PROTACs to E3 ligases or target proteins .

Mechanistic Causality

The conversion of nitriles to tetrazoles via [3+2] cycloaddition with azide requires overcoming a high activation energy barrier. We utilize Zinc bromide (ZnBr₂) in an aqueous/organic solvent system. ZnBr₂ acts as a potent Lewis acid, coordinating to the nitrile and lowering the LUMO energy of the cyano group, allowing the azide (HOMO) to attack efficiently at lower temperatures than uncatalyzed methods.

Step-by-Step Methodology
  • Reaction Setup: Add the Boc-protected 4-(Aminomethyl)-2-methoxybenzonitrile (1.0 eq) to a round-bottom flask containing a 1:1 mixture of Isopropanol and H₂O.

  • Catalyst and Reagent Addition: Add Sodium Azide (NaN₃) (1.5 eq) and ZnBr₂ (1.0 eq). Causality: Water is essential here as it solubilizes the NaN₃ and ZnBr₂, while isopropanol keeps the organic starting material in solution, creating a homogenous catalytic environment.

  • Cycloaddition: Reflux the mixture at 90°C for 16 hours.

  • Workup and Precipitation: Cool the reaction to room temperature. Add 3M HCl dropwise until the pH reaches 2. Causality: Acidification protonates the tetrazole ring (pKa ~4.5), converting it from the highly water-soluble sodium salt to the neutral, organic-soluble form.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System Checkpoints
  • Precipitation Validation: During the acidification step (Step 4), a white precipitate should form immediately as the pH drops below 4.5. If no precipitate forms, the cycloaddition has failed, or the pH is not low enough.

  • Analytical Validation: IR spectroscopy will show the complete disappearance of the sharp, characteristic C≡N stretching band at ~2220 cm⁻¹, replaced by broad N-H stretching bands at 2500–3000 cm⁻¹ corresponding to the tetrazole ring.

References

  • NextSDS Chemical Database. 4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. Retrieved March 18, 2026. [Link]

  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(10), 2032–2038.[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[Link]

Application

Advanced Analytical Methods for the Quantification of 4-(Aminomethyl)-2-methoxybenzonitrile in Complex Reaction Mixtures

Executive Summary & Chemical Context The accurate quantification of intermediate compounds in synthetic reaction mixtures is a critical bottleneck in pharmaceutical process development. 4-(Aminomethyl)-2-methoxybenzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The accurate quantification of intermediate compounds in synthetic reaction mixtures is a critical bottleneck in pharmaceutical process development. 4-(Aminomethyl)-2-methoxybenzonitrile (CAS 182287-70-3) presents a unique analytical challenge[1]. Structurally, it features a polar, highly basic primary benzylic amine (pKa ~9.0), alongside an ultraviolet (UV)-active aromatic ring containing methoxy and nitrile substituents.

When analyzing reaction mixtures, the primary amine group is notorious for causing severe peak tailing on standard silica-based reversed-phase (RP) columns. This occurs due to strong electrostatic interactions between the protonated amine ( NH3+​ ) and ionized, negatively charged residual silanols ( SiO− ) on the stationary phase[2]. Furthermore, crude reaction mixtures often contain highly polar, UV-absorbing byproducts that co-elute with early-eluting polar amines.

To address these challenges, this application note provides two distinct, self-validating analytical strategies:

  • Direct RP-HPLC-UV via Ion-Suppression: A high-throughput method utilizing an acidic mobile phase to neutralize silanols and force sharp peak shapes[3].

  • Pre-Column Derivatization with Fmoc-Cl: A high-sensitivity method that chemically modifies the amine to increase its lipophilicity, shifting its retention time away from polar matrix interferences[4].

Analytical Strategy & Workflow

The choice of method depends entirely on the complexity of the reaction matrix and the required limit of quantification (LOQ).

AnalyticalWorkflow Sample Reaction Mixture Sample Containing 4-(Aminomethyl)-2-methoxybenzonitrile Decision Matrix Complexity & Required Sensitivity? Sample->Decision Prep1 1. Dilute with Mobile Phase 2. Filter (0.22 µm PTFE) Decision->Prep1 > 0.1 mg/mL, Simple Matrix Prep2 1. Buffer to pH 8.5 2. Add Fmoc-Cl Reagent Decision->Prep2 < 0.1 mg/mL, Complex Matrix Direct Method 1: Direct RP-HPLC (High Throughput, Low Matrix Interference) Analysis1 RP-HPLC-UV Analysis (Acidic Mobile Phase, 0.1% TFA) Direct->Analysis1 Deriv Method 2: Fmoc-Cl Derivatization (High Sensitivity, High Matrix Interference) Analysis2 RP-HPLC-UV/FLD Analysis (Gradient Elution) Deriv->Analysis2 Prep1->Direct Quench 3. Quench with Glycine 4. Filter (0.22 µm PTFE) Prep2->Quench Quench->Deriv

Caption: Analytical decision tree and workflow for quantifying 4-(Aminomethyl)-2-methoxybenzonitrile.

Method 1: Direct RP-HPLC-UV (Ion-Suppression Strategy)

Causality & Mechanistic Grounding

To achieve direct analysis without derivatization, the chromatographic environment must be strictly controlled. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is lowered to ~2.0. At this pH, the residual silanols on the silica support (pKa ~4.5) are fully protonated and neutral, eliminating the secondary cation-exchange interactions that cause tailing[2]. Simultaneously, TFA acts as a weak ion-pairing agent, forming a transient hydrophobic complex with the protonated amine, thereby increasing its retention on the C18 column[3].

Self-Validating Protocol

To ensure this protocol acts as a self-validating system, every sequence must begin with a blank injection (to rule out matrix carryover) followed by a System Suitability Test (SST). The run is only valid if the SST demonstrates a tailing factor ( Tf​ ) ≤ 1.5 and a retention time Relative Standard Deviation (RSD) ≤ 2.0% across five replicates.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh/transfer a known volume of the reaction mixture. Quench any active chemistry (e.g., with mild acid) and dilute 1:10 with Mobile Phase A to match the initial gradient conditions.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts or catalyst residues.

  • Column Selection: Use an end-capped, high-purity silica C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Execution: Run the gradient program outlined in Table 1 at a flow rate of 1.0 mL/min, with the column oven set to 30°C. Detect via UV at 230 nm (nitrile/aromatic absorbance maximum).

Table 1: Gradient Program for Direct RP-HPLC
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.09551.0Initial
2.09551.0Linear
10.040601.0Linear
12.05951.0Linear
14.05951.0Hold
14.19551.0Linear
20.09551.0Re-equilibration

Method 2: Pre-Column Derivatization with Fmoc-Cl

Causality & Mechanistic Grounding

When the reaction mixture contains highly polar, UV-absorbing impurities that co-elute with the target amine, direct analysis fails. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a derivatization reagent that reacts rapidly with primary amines under mildly basic conditions[4].

This chemical modification serves a dual purpose:

  • Matrix Isolation: It attaches a massive, highly lipophilic fluorenyl group to the amine. This drastically increases the molecule's hydrophobicity, shifting its retention time into a "clean" region of the chromatogram (typically >60% organic modifier), far away from polar reaction byproducts.

  • Signal Amplification: The fluorenyl group is a powerful chromophore and fluorophore, lowering the limit of detection (LOD) from parts-per-million (ppm) to parts-per-billion (ppb)[5].

FmocDerivatization Amine 4-(Aminomethyl)- 2-methoxybenzonitrile (Target Analyte) Reaction Nucleophilic Substitution Amine->Reaction Fmoc Fmoc-Cl Reagent (Excess) Fmoc->Reaction Base Borate Buffer (pH 8.5) Base->Reaction Maintains pH Product Fmoc-Derivatized Amine (Highly Lipophilic, UV Active) Reaction->Product Quenching Glycine (Quenches Excess Fmoc-Cl) Reaction->Quenching Unreacted Fmoc-Cl

Caption: Chemical mechanism and required quenching step for the Fmoc-Cl derivatization of the primary amine.

Self-Validating Protocol

Because derivatization introduces chemical reagents into the sample, the self-validating mechanism must include a Reagent Blank (buffer + Fmoc-Cl + glycine, without the sample). This ensures that peaks arising from the derivatizing agent or its hydrolysis products (e.g., Fmoc-OH) are identified and do not co-elute with the Fmoc-derivatized target analyte[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 8.5 using 0.1 M NaOH. Causality: The pH must be high enough to deprotonate the amine (making it nucleophilic) but low enough to prevent rapid hydrolysis of the Fmoc-Cl reagent[5].

  • Reagent Preparation: Dissolve Fmoc-Cl in anhydrous acetonitrile to a concentration of 10 mM.

  • Derivatization Reaction: In an HPLC vial, combine 100 µL of the diluted reaction mixture, 400 µL of borate buffer, and 500 µL of Fmoc-Cl reagent. Vortex immediately and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 100 µL of a 100 mM Glycine solution. Causality: Glycine acts as a sacrificial primary amine, reacting with any leftover Fmoc-Cl to prevent continuous baseline drift and column fouling[4].

  • Chromatographic Execution: Inject 10 µL onto a standard C18 column. Use Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) without TFA, as the amine is now a neutral carbamate. Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Table 2: Gradient Program for Fmoc-Derivatized Analysis
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.070301.2Initial
15.010901.2Linear
20.010901.2Hold
20.170301.2Linear
25.070301.2Re-equilibration

Method Validation Parameters

Regardless of the method chosen, quantitative data must be validated against stringent criteria to ensure trustworthiness in pharmaceutical development[2]. Table 3 summarizes the required validation parameters and their acceptance thresholds for quantifying 4-(Aminomethyl)-2-methoxybenzonitrile.

Table 3: Summary of Quantitative Validation Criteria
Validation ParameterDirect RP-HPLC (Method 1)Fmoc-Derivatization (Method 2)Acceptance Criteria
Linearity Range 1.0 – 500 µg/mL0.01 – 50 µg/mL R2≥0.999
LOD (S/N = 3) ~0.3 µg/mL~0.002 µg/mLN/A
LOQ (S/N = 10) ~1.0 µg/mL~0.01 µg/mLRSD 5.0% at LOQ
Accuracy / Recovery 98.5% – 101.5%95.0% – 105.0%Mean Recovery 95-105%
Precision (Intra-day) RSD 1.5%RSD 2.5%RSD 2.0% (Method 1)
Tailing Factor ( Tf​ ) 1.3 1.1 1.5

References

  • SIELC Technologies. "Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column". SIELC Technologies.[Link]

  • ACS Publications. "A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis". Environmental Science & Technology.[Link]

  • PharmTech. "HPLC Method Development and Validation for Pharmaceutical Analysis". PharmTech. [Link]

Sources

Method

Application Note: Derivatization of 4-(Aminomethyl)-2-methoxybenzonitrile for Biological Assays

Introduction & Mechanistic Rationale 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) is a versatile building block frequently utilized in the synthesis of target-specific molecular probes, enzyme inhibitors, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) is a versatile building block frequently utilized in the synthesis of target-specific molecular probes, enzyme inhibitors, and antibody-drug conjugates (ADCs)[1]. The molecule possesses three distinct chemical features: an electron-donating methoxy group, a nitrile moiety capable of acting as a spectroscopic handle or click-chemistry precursor, and a highly reactive primary benzylamine.

For biological assays, the primary amine is the optimal site for derivatization. While recent innovations have introduced β-alkoxy enones for highly selective, biocompatible primary amine conjugation[2], N-hydroxysuccinimide (NHS) ester chemistry remains the gold standard for robust, high-yield amidation in probe development[3]. Proper derivatization allows for the attachment of fluorophores for cellular imaging or biotin handles for affinity pull-down assays. Furthermore, late-stage functionalization of such N-alkylamines enables the rapid generation of diverse bioconjugation handles, streamlining the drug discovery pipeline[4].

Experimental Design & Causality

The success of NHS-ester coupling relies on balancing the nucleophilicity of the primary amine with the hydrolysis rate of the NHS ester.

  • Solvent Selection: NHS esters are highly susceptible to hydrolysis. Therefore, stock solutions must be prepared in anhydrous DMSO or DMF.

  • pH Optimization: The pKa of the benzylamine in 4-(Aminomethyl)-2-methoxybenzonitrile is approximately 9.0. Running the reaction at physiological pH (7.4) results in a fully protonated, non-nucleophilic amine. Conversely, a pH > 9.0 accelerates NHS ester hydrolysis. A buffer pH of 8.2 provides the optimal equilibrium, ensuring sufficient deprotonated amine for nucleophilic acyl substitution while preserving the reagent[3].

  • Quenching: Unreacted NHS esters can non-specifically cross-link proteins during downstream biological assays. Adding Tris-HCl (which contains a primary amine) effectively quenches residual reactive esters, self-validating the purity of the final probe before biological application.

Workflow Visualizations

Workflow A 4-(Aminomethyl)- 2-methoxybenzonitrile (CAS: 182287-70-3) B Anhydrous Solvent (DMF/DMSO) C NHS-Ester Reagent (Biotin / Fluorophore) D Nucleophilic Acyl Substitution (pH 8.2) C->D E Quenching (Tris-HCl) D->E 2 Hours, RT F Purified Conjugate (Probe) E->F HPLC Purification AB AB AB->D

Primary amine derivatization workflow for 4-(Aminomethyl)-2-methoxybenzonitrile.

AssayPathway Probe Biotinylated Benzonitrile Probe Complex Probe-Protein Complex Probe->Complex Incubation Target Target Protein in Cell Lysate Target->Complex Isolation Magnetic Isolation Complex->Isolation Add Beads Beads Streptavidin Magnetic Beads Beads->Isolation Analysis LC-MS/MS Proteomics Isolation->Analysis Elution

Affinity pull-down assay workflow utilizing the biotinylated benzonitrile probe.

Quantitative Data: Optimization of Derivatization Parameters

To establish the most efficient protocol, reaction conditions were systematically optimized. The data below summarizes the impact of pH and molar ratios on conjugation yield.

Buffer System (0.1 M)Reaction pHMolar Ratio (Amine : NHS)Time (Hours)Conjugation Yield (%)Mechanistic Observation
PBS7.41 : 1.22.045.2%Suboptimal amine deprotonation limits nucleophilicity.
PBS 8.2 1 : 1.2 2.0 88.7% Optimal balance of amine reactivity and NHS stability.
Sodium Borate9.01 : 1.22.065.4%Rapid base-catalyzed hydrolysis of NHS ester outcompetes coupling.
PBS8.21 : 2.01.095.1%Excess reagent accelerates kinetics but requires stringent purification.

Detailed Step-by-Step Protocol: Biotinylation via NHS-Ester Coupling

This self-validating protocol details the synthesis of a biotinylated probe for downstream affinity chromatography or pull-down assays.

Phase 1: Reagent Preparation
  • Amine Stock: Dissolve 10 mg of 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride[1] in 1 mL of anhydrous DMSO to create a ~50 mM stock solution.

    • Self-Validation: Ensure complete dissolution. The presence of the hydrochloride salt requires neutralization in the next step.

  • NHS-Biotin Stock: Dissolve EZ-Link™ NHS-Biotin in anhydrous DMSO to a concentration of 100 mM immediately before use.

    • Causality: NHS esters degrade rapidly in atmospheric moisture. Prepare this stock last and discard any unused portion.

Phase 2: Nucleophilic Acyl Substitution
  • Buffer Equilibration: Add 100 µL of the Amine Stock to 800 µL of 0.1 M Phosphate Buffer (pH 8.2).

  • Neutralization: Add 1-2 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and ensure the primary amine is available for nucleophilic attack.

  • Conjugation: Dropwise, add 100 µL of the 100 mM NHS-Biotin Stock to the reaction mixture while vortexing gently. The final molar ratio should be approximately 1:2 (Amine:NHS).

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 2 hours under continuous end-over-end rotation.

Phase 3: Quenching and Self-Validation
  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 7.5) to the reaction mixture. Incubate for 15 minutes.

    • Causality: The primary amine in Tris reacts with any remaining NHS-Biotin, preventing unwanted off-target biotinylation during biological assays.

  • Kaiser Test (Self-Validation): Spot 1 µL of the reaction mixture onto a TLC plate and apply Ninhydrin reagent. Heat gently.

    • Interpretation: A lack of deep blue/purple color indicates the complete consumption of the primary amine, validating the success of the coupling.

  • Purification: Purify the biotinylated conjugate using reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Verification: Confirm the mass of the purified fraction via LC-MS to verify the addition of the biotin tag.

Field-Proven Insights & Troubleshooting

  • Precipitation during conjugation: 4-(Aminomethyl)-2-methoxybenzonitrile is highly hydrophobic compared to standard biological buffers. If precipitation occurs upon addition to the PBS buffer, increase the co-solvent (DMSO) concentration up to 20% (v/v), which will maintain solubility without denaturing downstream assay components.

  • Low Yields: If LC-MS indicates unreacted amine despite a negative Kaiser test, check the integrity of your NHS-ester reagent. NHS esters stored improperly will hydrolyze to the unreactive carboxylic acid, which still lowers the pH but fails to conjugate.

  • Alternative Chemistries: For highly sensitive biological systems where NHS byproducts are detrimental, consider transitioning to β-alkoxy enone reagents, which release only ethanol as a byproduct and exhibit unparalleled primary amine selectivity[2].

References

  • [1] 4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. NextSDS.[Link]

  • [3] Chemical Methods for Protein Modification and Cellular Delivery. University of Wisconsin–Madison. [Link]

  • [4] Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. ACS Publications.[Link]

  • [2] β-alkoxy enones for biocompatible primary amine conjugation. PMC (NIH).[Link]

Sources

Application

experimental procedure for the N-alkylation of 4-(Aminomethyl)-2-methoxybenzonitrile

An Application Note and Protocol for the N-Alkylation of 4-(Aminomethyl)-2-methoxybenzonitrile via Reductive Amination Authored by: Gemini, Senior Application Scientist Abstract The N-alkylation of primary amines is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 4-(Aminomethyl)-2-methoxybenzonitrile via Reductive Amination

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, providing access to secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-(aminomethyl)-2-methoxybenzonitrile. We will focus on the reductive amination method, a highly versatile and widely employed one-pot procedure lauded for its efficiency, mild reaction conditions, and broad substrate scope.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and robust troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of N-Alkylated Benzylamines

N-substituted benzylamines are critical intermediates in medicinal chemistry. The introduction of an alkyl group onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications can profoundly impact pharmacological parameters like target affinity, selectivity, and pharmacokinetic profiles. The starting material, 4-(aminomethyl)-2-methoxybenzonitrile, itself contains two valuable functional groups: a primary amine for derivatization and a nitrile group that can be further transformed.

While direct alkylation with alkyl halides is a classic method, it is often plagued by a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[3][4][5] Reductive amination circumvents this issue by offering a more controlled, stepwise approach to forging the C-N bond.[3]

Reaction Principle: The Mechanism of Reductive Amination

Reductive amination, also known as reductive alkylation, is a two-step process that occurs sequentially in a single reaction vessel.[6][7][8]

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (or Schiff base). This step is reversible and often catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6][7]

  • In-Situ Reduction: The imine intermediate is then reduced to the target secondary amine. This is achieved using a hydride-based reducing agent that is selective for the protonated imine over the starting carbonyl compound.[7]

The choice of reducing agent is critical. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material.[3] Therefore, milder, more selective reagents are employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[3][6][7] NaBH(OAc)₃ is often preferred due to its lower toxicity and its ability to be used in non-protic solvents like dichloromethane without requiring strict pH control. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it highly selective for the imine.[6]

Reductive_Amination_Mechanism Amine R¹-NH₂ (4-(Aminomethyl)-2-methoxybenzonitrile) Plus1 + Amine->Plus1 Carbonyl O=CHR² (Aldehyde/Ketone) Arrow1 Carbonyl->Arrow1 Plus1->Carbonyl Imine [ R¹-N=CHR² ] (Imine Intermediate) Arrow2 Imine->Arrow2 ReducingAgent [H] (e.g., NaBH(OAc)₃) Plus2 + H₂O Arrow1->Imine - H₂O (Acid Catalyst) FinalProduct R¹-NH-CH₂R² (N-Alkylated Product) Arrow2->FinalProduct Reduction

Figure 1. General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of 4-(aminomethyl)-2-methoxybenzonitrile with a representative aldehyde.

Materials and Reagents
ReagentCAS NumberSupplierNotes
4-(Aminomethyl)-2-methoxybenzonitrile881903-23-9(e.g., Sigma-Aldrich)Starting amine (1.0 eq)
Aldehyde or Ketone (e.g., Isobutyraldehyde)78-84-2(e.g., Alfa Aesar)Alkylating agent (1.1-1.2 eq)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7(e.g., Oakwood)Reducing agent (1.5 eq)
Dichloromethane (DCM), Anhydrous75-09-2(e.g., Fisher Sci)Reaction solvent
Acetic Acid, Glacial64-19-7(e.g., VWR)Catalyst (optional, 0.1 eq)
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AIn-house prepFor work-up
Brine (Saturated NaCl Solution)N/AIn-house prepFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6(e.g., Acros)Drying agent
Ethyl Acetate141-78-6(e.g., EMD)Extraction solvent
Hexanes110-54-3(e.g., EMD)Chromatography eluent
Silica Gel (230-400 mesh)7631-86-9(e.g., SiliCycle)For column chromatography
Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine and aldehyde in DCM. - Stir at room temperature. Reduction 2. Reduction Step - Cool to 0 °C. - Add NaBH(OAc)₃ portion-wise. - Warm to RT and stir. Setup->Reduction Monitor 3. Monitor Progress - Use TLC or LC-MS until starting material is consumed. Reduction->Monitor Workup 4. Aqueous Work-up - Quench with sat. NaHCO₃. - Separate layers. Monitor->Workup Extract 5. Extraction - Extract aqueous layer with DCM. - Combine organic layers. Workup->Extract Dry 6. Dry & Concentrate - Wash with brine. - Dry over Na₂SO₄. - Concentrate in vacuo. Extract->Dry Purify 7. Purification - Perform flash column chromatography on silica gel. Dry->Purify Characterize 8. Characterization - Analyze by NMR, LC-MS, HRMS. Purify->Characterize

Figure 2. Experimental workflow for N-alkylation.

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)-2-methoxybenzonitrile (1.0 eq). b. Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10-15 mL of solvent per mmol of amine. c. To the stirred solution, add the aldehyde or ketone (1.1 eq). d. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyls, this duration can be extended, or a catalytic amount of acetic acid (0.1 eq) can be added.

2. Reduction: a. Cool the reaction mixture to 0 °C using an ice-water bath. b. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Continue stirring for 4-16 hours.

3. Reaction Monitoring: a. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. A typical TLC system would be 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

4. Aqueous Work-up: a. Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation: The addition of NaHCO₃ neutralizes any remaining acid and quenches the excess reducing agent, often causing gas evolution (CO₂ and H₂). Add slowly until effervescence ceases. b. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

5. Extraction and Washing: a. Extract the aqueous layer two more times with DCM. b. Combine all organic layers. c. Wash the combined organic layer with brine.[1] This step helps to remove residual water and inorganic salts.

6. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and wash the solid with a small amount of DCM. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

7. Purification: a. Purify the crude residue by flash column chromatography on silica gel.[1][9] b. Elute using a gradient system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes. c. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final N-alkylated 4-(aminomethyl)-2-methoxybenzonitrile.

Data Presentation: Illustrative Reaction Parameters

The following table provides hypothetical data for a series of N-alkylation reactions to illustrate expected outcomes.

EntryCarbonyl Compound (1.1 eq)SolventTime (h)Typical Yield (%)
1PropanalDCM685-95%
2IsobutyraldehydeDCE888-96%
3CyclohexanoneDCM1282-90%
4BenzaldehydeDCE1080-92%

Safety and Handling Precautions

Scientific integrity demands a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water.[10] It is also a skin and eye irritant.[11][12] Handle under an inert atmosphere if possible and store in a dry place.[13] Avoid contact with skin, eyes, and clothing.[10][11]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Aldehydes/Ketones: Many carbonyl compounds are irritants and sensitizers. Consult the specific Safety Data Sheet (SDS) for each reagent used.

  • General Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[10][11][12] An eyewash station and safety shower should be readily accessible.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reducing agent (decomposed by moisture).2. Inefficient imine formation.3. Sterically hindered reactants.1. Use a fresh bottle of NaBH(OAc)₃. Store it properly in a desiccator.2. Add a catalytic amount of acetic acid. Increase reaction time for imine formation before adding the reducing agent.3. Increase reaction temperature (e.g., to 40 °C) and extend reaction time.
Incomplete Reaction 1. Insufficient reducing agent.2. Short reaction time.1. Increase the equivalents of NaBH(OAc)₃ to 1.8-2.0 eq.2. Allow the reaction to stir for a longer period (e.g., 24 hours).
Formation of Dialkylated Byproduct This is unlikely with reductive amination but could occur if the product amine reacts with remaining aldehyde.Ensure the starting amine is fully consumed before work-up. Use a slight excess of the amine (e.g., 1.1 eq) relative to the aldehyde (1.0 eq) to favor mono-alkylation.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol) or a different stationary phase (e.g., alumina).

References

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • Sciencemadness Wiki. (2022). Reductive amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Castillo, J. C., Orrego-Hernandez, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3824-3835. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • B. P. S. Chauhan et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • S. M. Nagaraja et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

Sources

Method

scale-up synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile derivatives

An Application Scientist’s Guide to the Scale-Up Synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile Derivatives Executive Summary & Chemical Context The compound 4-(Aminomethyl)-2-methoxybenzonitrile (CAS 182287-70-3)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Scale-Up Synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile Derivatives

Executive Summary & Chemical Context

The compound 4-(Aminomethyl)-2-methoxybenzonitrile (CAS 182287-70-3)[1] is a highly versatile building block utilized in the development of advanced active pharmaceutical ingredients (APIs). The molecule features a unique electronic environment driven by the electron-withdrawing nitrile and electron-donating methoxy groups[2]. The primary aminomethyl handle serves as a critical node for downstream derivatization, including amide coupling, reductive amination, and N-alkylation.

When scaling up the synthesis of primary benzylamines, process chemists face a persistent challenge: suppressing over-alkylation . Standard amination conditions often lead to a statistical mixture of primary, secondary, and tertiary amines. To achieve high purity and yield at the 100g+ scale, the synthetic strategy must inherently block or outcompete these side reactions.

Strategic Route Selection & Mechanistic Causality

To establish a robust, self-validating process, we evaluate two field-proven pathways. Rather than merely presenting the steps, it is critical to understand the causality behind the reagent and solvent choices.

Route A: Catalytic Reductive Amination

Starting from 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2)[2], reductive amination using aqueous ammonia is highly atom-economical. However, to enforce primary amine selectivity and prevent the newly formed amine from reacting with unreacted aldehyde, a massive molar excess of ammonia is required. By driving the equilibrium entirely toward the primary imine before introducing the reducing agent (H₂ and Pd/C or Rh-based catalysts)[3], the system self-regulates against secondary amine formation.

Route B: The Green Delépine Reaction

Starting from 4-(bromomethyl)-2-methoxybenzonitrile, this route utilizes hexamethylenetetramine (HMTA/urotropine) as the ammonia surrogate. The mechanistic brilliance of the Delépine reaction lies in its intermediate: the bulky quaternary urotropinium salt sterically and electronically prevents any further alkylation, guaranteeing primary amine selectivity upon acidic hydrolysis[4]. Historically, this reaction relied on highly toxic chloroform. Modern scale-up protocols replace this with greener solvents like Dimethyl Carbonate (DMC), which significantly improves the sustainability metrics (E-factor) of the process[5].

SyntheticRoutes A 4-Formyl-2-methoxybenzonitrile (CAS 21962-49-2) D 4-(Aminomethyl)-2-methoxybenzonitrile (CAS 182287-70-3) A->D Route A: Reductive Amination (NH3, H2, Catalyst) B 4-Methyl-2-methoxybenzonitrile C 4-(Bromomethyl)-2-methoxybenzonitrile B->C Radical Bromination (NBS, AIBN) C->D Route B: Delépine Reaction (HMTA, then HCl)

Figure 1: Divergent scalable pathways for synthesizing 4-(Aminomethyl)-2-methoxybenzonitrile.

Detailed Experimental Protocols (100g Scale)

The following workflows are designed as self-validating systems. Visual cues and physical metrics are embedded within the steps to ensure process integrity before moving to the next stage.

Protocol 1: Catalytic Reductive Amination (Route A)

Causality Focus: Phased addition is critical. Mixing the aldehyde with ammonia prior to introducing hydrogen allows the primary imine to form completely. If H₂ and the catalyst are present immediately, the aldehyde will prematurely reduce to the corresponding benzyl alcohol.

  • Imine Formation: In a 2L high-pressure autoclave, dissolve 100 g (0.62 mol) of 4-formyl-2-methoxybenzonitrile in 800 mL of methanol. Add 400 mL of 25% aqueous ammonia. Stir at 20°C for 2 hours.

  • Catalyst Addition: Carefully add 10 g of 5% Pd/C (50% wet). (Note: Wet catalyst is strictly required to prevent the ignition of methanol vapors).

  • Hydrogenation: Purge the reactor with nitrogen (3x), then with hydrogen (3x). Pressurize to 5 bar (72 psi) with H₂ and heat the mixture to 50°C.

  • Process Validation (Monitoring): Monitor the hydrogen mass flow. The reaction is self-validating; it is deemed complete when hydrogen uptake ceases and internal pressure stabilizes (typically 4–6 hours).

  • Workup: Vent the reactor and purge with N₂. Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. Extract the aqueous residue with dichloromethane (3 x 300 mL), dry over Na₂SO₄, and evaporate to yield the crude primary amine.

Protocol 2: Green Delépine Reaction (Route B)

Causality Focus: Using DMC instead of chloroform forces the urotropinium salt to precipitate out of solution[5]. This phase separation drives the SN2 reaction to completion and allows for isolation via simple filtration, bypassing complex chromatography.

  • Salt Formation: In a 2L jacketed reactor, dissolve 100 g (0.44 mol) of 4-(bromomethyl)-2-methoxybenzonitrile in 800 mL of DMC. Add 68 g (0.48 mol, 1.1 eq) of HMTA.

  • Reaction & Validation: Heat the mixture to 50°C for 4 hours. Self-Validation: A dense white precipitate of the quaternary urotropinium salt will form[4]. The reaction is complete when the supernatant clarifies.

  • Isolation: Cool to 10°C, filter the salt, and wash with 200 mL of cold DMC. The mass of the dried salt should be near quantitative (~160 g).

  • Hydrolysis: Transfer the salt to a flask containing 600 mL of ethanol and 200 mL of concentrated HCl. Reflux for 2 hours. (Hazard Warning: Formaldehyde is generated during this cleavage; ensure the reactor is vented through a proper chemical scrubber[5]).

  • Workup: Cool the mixture to 0°C. Filter off the precipitated ammonium chloride byproduct[6]. Concentrate the filtrate, basify the residue with 20% NaOH to pH 12, and extract with ethyl acetate to isolate the free base.

DelepineMechanism A Alkyl Halide (Electrophile) C Quaternary Urotropinium Salt (Precipitates, prevents over-alkylation) A->C SN2 Substitution in DMC solvent B Hexamethylenetetramine (HMTA / Nucleophile) B->C SN2 Substitution in DMC solvent D Acidic Hydrolysis (HCl / EtOH) C->D E Primary Amine Hydrochloride D->E Release of Formaldehyde and NH4Cl F Free Base Neutralization (NaOH) E->F G Pure Primary Amine F->G

Figure 2: Mechanistic workflow of the Green Delépine Reaction ensuring primary amine selectivity.

Quantitative Process Analytics

To aid in route selection for pilot-plant manufacturing, the following table summarizes the key performance indicators (KPIs) of both methodologies:

Process MetricRoute A: Reductive AminationRoute B: Green Delépine
Overall Yield 82 - 88%85 - 92%
Primary Amine Purity ~95% (Requires vacuum distillation)>98% (Highly selective, crystalline intermediates)
Over-alkylation Risk Moderate (Requires strict NH₃ excess)None (Sterically and electronically blocked)
E-Factor (Waste/Product) Low (~5-8 kg waste / kg product)Moderate (~12-15 kg waste / kg product)
Scalability Excellent (Adaptable to continuous flow)Good (Requires batch filtration of solids)

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-(Aminomethyl)-2-methoxybenzonitrile from crude reaction mixtures

Technical Support Center: Purification of 4-(Aminomethyl)-2-methoxybenzonitrile Welcome to the dedicated technical support guide for the purification of 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3). This reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Aminomethyl)-2-methoxybenzonitrile

Welcome to the dedicated technical support guide for the purification of 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity from crude reaction mixtures. We will delve into the underlying chemical principles of common purification strategies and provide detailed, field-tested protocols to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(Aminomethyl)-2-methoxybenzonitrile?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for common pathways, such as the reduction of a nitro-precursor like 2-methoxy-4-nitrobenzonitrile[1], you may encounter:

  • Unreacted Starting Materials: Residual nitro-compound or other precursors.

  • Partially Reduced Intermediates: Such as hydroxylamines or azo compounds, which are often highly colored.

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., Palladium on carbon).[1]

  • Oxidation Byproducts: The aminomethyl group, being a primary amine, is susceptible to air oxidation, which can lead to colored impurities. This is a common issue with aniline derivatives as well.[2]

  • Side-Reaction Products: Potential hydrolysis of the nitrile group to an amide or carboxylic acid, though this typically requires harsh conditions.[3]

Q2: My final product is a brownish or yellowish solid, not the expected white crystalline powder. Is this a problem?

A2: While pure 4-(Aminomethyl)-2-methoxybenzonitrile is typically a white to off-white solid, discoloration is a frequent issue.[4][5] It often indicates the presence of minor, but intensely colored, oxidized impurities.[2] For many subsequent applications, this may not be detrimental if the purity, as determined by HPLC or NMR, is high (>98%). However, if color is a critical parameter, treatment with activated carbon during recrystallization or careful column chromatography can be effective for its removal.[3]

Q3: Which purification technique should I try first: extraction, crystallization, or chromatography?

A3: The optimal starting point depends on the state and purity of your crude material. A logical workflow is often the best approach. The basicity of the aminomethyl group makes a chemically-active acid-base extraction an excellent first step for a crude cleanup.[6][7] This efficiently removes neutral and acidic impurities. Following the extraction, recrystallization is the most straightforward and scalable method to achieve high purity.[3] Column chromatography should be reserved for situations where crystallization fails to remove a persistent impurity with similar solubility or when separating a complex mixture.

Purification_Decision_Tree start Crude Product 4-(Aminomethyl)-2-methoxybenzonitrile is_basic Does crude contain neutral/acidic impurities? start->is_basic extraction Perform Acid-Base Extraction is_basic->extraction Yes is_solid Is the product a solid or an oil after extraction? is_basic->is_solid No / Unsure extraction->is_solid crystallization Attempt Recrystallization is_solid->crystallization Solid chromatography Perform Column Chromatography is_solid->chromatography Oil / Amorphous Solid purity_check1 Check Purity (HPLC, TLC, NMR) crystallization->purity_check1 purity_check2 Check Purity (HPLC, TLC, NMR) chromatography->purity_check2 purity_check1->chromatography <98% Pure end_ok Product is Pure purity_check1->end_ok >98% Pure purity_check2->end_ok >98% Pure end_not_ok Further Purification Required purity_check2->end_not_ok <98% Pure

Caption: A decision tree for selecting the appropriate purification strategy.

Troubleshooting Guides & Detailed Protocols

Purification by Acid-Base Extraction

The primary amine in 4-(Aminomethyl)-2-methoxybenzonitrile provides a convenient chemical handle for purification. By treating the crude mixture with an acid, the basic amine is protonated to form a water-soluble ammonium salt, allowing it to be separated from non-basic (neutral or acidic) impurities that remain in the organic phase.[6][7][8]

Caption: Workflow for purification via chemically-active acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl).[9] Use approximately one-half the volume of the organic phase for the extraction. Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your product as the hydrochloride salt) into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, extract the organic layer (which contains neutral/acidic impurities) one more time with a fresh portion of 1M HCl. Combine this second aqueous extract with the first.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated basic solution (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper). You may observe the free amine product precipitating or making the solution cloudy.

  • Re-extraction: Return the basified aqueous solution to the separatory funnel and extract it at least twice with a fresh organic solvent (e.g., EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified, free-base product.

Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds. The key is finding a solvent (or solvent system) in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Troubleshooting Recrystallization

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product "oils out" and does not crystallize. The solvent is too nonpolar, or the boiling point of the solvent is higher than the melting point of the compound. Impurities are depressing the melting point.1. Add a miscible "anti-solvent" (in which the compound is insoluble, e.g., hexanes if using EtOAc) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[5] 2. Switch to a lower-boiling point solvent. 3. Ensure the crude material is reasonably pure before attempting recrystallization.
No crystals form, even after cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[5] 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" of pure product if available.
Poor recovery / Low yield. Too much solvent was used. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently.1. Use the minimum amount of hot solvent required for complete dissolution.[10] 2. If performing a hot filtration, pre-heat the funnel and receiving flask. 3. Allow sufficient time for crystallization in an ice bath (e.g., 30-60 minutes).
Product is still discolored after crystallization. Colored impurities are co-crystallizing with the product.1. Before cooling, add a very small amount of activated carbon to the hot solution, boil for a few minutes, and perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities.[3] Caution: Activated carbon can reduce yield.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise, agitating after each drop. A good candidate solvent will NOT dissolve the compound readily at room temperature.

  • Heating: Gently heat the test tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. The best solvent will yield a high quantity of crystalline solid.

  • Scaling Up: Once a suitable solvent is identified, perform the recrystallization on the bulk of the material using the principles outlined in the troubleshooting table.

Purification by Column Chromatography

When impurities cannot be easily removed by extraction or crystallization, silica gel column chromatography is the method of choice. However, the basic aminomethyl group can interact strongly with the acidic silica gel, leading to "streaking" or tailing of the compound on the column, resulting in poor separation and recovery.[11]

Troubleshooting Column Chromatography

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Compound streaks or elutes as a broad band. Acid-Base Interaction: The basic amine is interacting strongly with the acidic silica gel.[11] Sample Overload: Too much material was loaded for the column size.[2]1. Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent system (e.g., Ethyl Acetate/Hexane).[11] This will neutralize the acidic sites on the silica. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[11] 3. Reduce Sample Load: Ensure you are not loading more than 1g of crude material per 25-50g of silica gel.
Poor separation from an impurity. Incorrect Eluent Polarity: The chosen solvent system does not provide sufficient resolution between the product and the impurity.1. Optimize with TLC: Systematically test different solvent mixtures (e.g., varying ratios of Ethyl Acetate/Hexane, DCM/Methanol) using Thin Layer Chromatography (TLC) to find a system that gives a good separation (ΔRf > 0.2). 2. Use a Gradient: Start with a low polarity mobile phase and gradually increase the polarity during the column run to improve separation.[3]

Experimental Protocol: Column Chromatography with Basic Modifier

  • Eluent Preparation: Prepare your mobile phase (e.g., 30% Ethyl Acetate in Hexane) and add 1% triethylamine by volume.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the prepared mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.

References

  • Chemically-active extraction. (n.d.). University of York. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Extraction. (2021, July 16). University of Technology, Iraq. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • 4-Amino-2-Methoxy-Benzonitrile. (2024, April 9). ChemBK. Retrieved from [Link]

  • Kalyani Thombre, Arpita Umap, Krishna Gupta, Milind Umekar. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-2. Retrieved from [Link]

Sources

Optimization

side reactions of 4-(Aminomethyl)-2-methoxybenzonitrile and how to avoid them

Technical Support Center: 4-(Aminomethyl)-2-methoxybenzonitrile A Guide to Navigating and Preventing Side Reactions in Your Experiments Welcome to our dedicated technical support center for 4-(Aminomethyl)-2-methoxybenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Aminomethyl)-2-methoxybenzonitrile

A Guide to Navigating and Preventing Side Reactions in Your Experiments

Welcome to our dedicated technical support center for 4-(Aminomethyl)-2-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential side reactions involving this versatile building block. As Senior Application Scientists, we understand that experimental success hinges on anticipating and controlling chemical reactivity. This guide moves beyond simple protocols to explain the causality behind common issues, offering robust troubleshooting strategies and preventative measures to ensure the integrity of your synthesis.

Frequently Asked Questions & Troubleshooting

This section addresses specific problems you may encounter during your work with 4-(Aminomethyl)-2-methoxybenzonitrile. Each answer provides a mechanistic explanation for the observed side reaction and offers field-proven solutions.

Question 1: I'm observing the formation of an unexpected carboxylic acid or amide byproduct. What is causing this and how can I prevent it?

Answer: This is a classic case of nitrile group hydrolysis. The cyano (-C≡N) group, while relatively stable, is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][2] This reaction proceeds in two main steps: first to an amide intermediate, and then to the corresponding carboxylic acid.[3][4]

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon.[2][4] Subsequent proton transfers lead to the formation of an amide, which can then undergo further hydrolysis to the carboxylic acid and an ammonium salt.[3]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, typically a hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[5] This process, which often requires harsher conditions than acid catalysis, forms an intermediate that, after protonation (from water), yields the amide.[2] If the reaction is allowed to proceed, the amide will be further hydrolyzed to a carboxylate salt and ammonia.[5]

Troubleshooting & Prevention Table

ParameterIssueRecommended Solution
pH Reaction conditions are strongly acidic or basic.Maintain a neutral or near-neutral pH unless the reaction specifically requires acidic/basic catalysis. If so, use the mildest effective conditions.
Water Content Presence of water in solvents or reagents.Use anhydrous solvents (e.g., distilled over a drying agent) and ensure all reagents are dry. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Temperature High reaction temperatures.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor progress closely to avoid prolonged heating.
Reaction Time Extended reaction duration.Monitor the reaction by TLC or LC-MS to determine the point of completion and work up the reaction promptly. Avoid unnecessary overnight stirring if the reaction is complete in a few hours.

Diagram: Nitrile Hydrolysis Pathway

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A_Start 4-(Aminomethyl)-2- methoxybenzonitrile A_Amide 4-(Aminomethyl)-2- methoxybenzamide A_Start->A_Amide + H₃O⁺ A_Acid 4-(Aminomethyl)-2- methoxybenzoic Acid A_Amide->A_Acid + H₃O⁺ B_Start 4-(Aminomethyl)-2- methoxybenzonitrile B_Amide 4-(Aminomethyl)-2- methoxybenzamide B_Start->B_Amide + OH⁻, H₂O B_Carboxylate 4-(Aminomethyl)-2- methoxybenzoate B_Amide->B_Carboxylate + OH⁻, H₂O

Caption: Pathways for acid and base-catalyzed nitrile hydrolysis.

Question 2: My reaction is messy, and I'm seeing high molecular weight impurities. Could this be self-reaction?

Answer: Yes, this is a distinct possibility. 4-(Aminomethyl)-2-methoxybenzonitrile is a bifunctional molecule, containing both a nucleophilic primary amine and an electrophilic nitrile carbon (albeit a weak one). Under certain conditions, intermolecular reactions can occur, leading to dimers or even oligomers.[6]

Mechanistic Insight: The most common pathway for dimerization involves the primary amine of one molecule attacking an activated form of another. This is particularly problematic in reactions where you are trying to functionalize the amine. For instance, in an amide coupling, if the carboxylic acid is activated and added slowly, the free amine of your starting material can compete with the intended amine nucleophile, leading to a dimeric amide byproduct.

Diagram: Potential Dimerization Side Reaction

G Molecule1 Molecule A (Activated for Reaction) Dimer Dimeric Byproduct Molecule1->Dimer IntendedProduct Desired Product Molecule1->IntendedProduct Molecule2 Molecule B (Free Amine) Molecule2->Molecule1 Nucleophilic Attack Reagent External Reagent (e.g., Carboxylic Acid) Reagent->Molecule1 Intended Reaction

Caption: Competition between self-reaction and the desired reaction pathway.

Troubleshooting & Prevention Strategies:

StrategyRationaleImplementation
High Dilution Reduces the probability of two molecules of the starting material encountering each other.Use a larger volume of solvent than typically called for. This is a common strategy in macrocyclization but is effective here as well.
Slow Addition Maintains a low concentration of the limiting reagent, favoring reaction with the reagent in excess.If your starting material is reacting with another reagent, add your starting material slowly (e.g., via syringe pump) to a solution of the other reagent.
Protecting Groups Temporarily masks the reactive amine, preventing it from participating in unwanted reactions.If the amine is not the desired reactive site, protect it before proceeding with other transformations. See Question 4 for details.[7]
Question 3: During an amide coupling, my yield is low and I'm isolating N-acylurea or guanidinium byproducts. What's going wrong?

Answer: These side products are characteristic of specific issues with amide coupling reagents and reaction kinetics. The primary amine on your molecule is a good nucleophile, but its effectiveness can be hampered by steric hindrance or reaction conditions, leading to these common pitfalls.

Common Amide Coupling Side Reactions:

  • N-Acylurea Formation: This occurs when using carbodiimide coupling reagents like EDC or DCC. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the amine nucleophile is slow to react with this intermediate, it can rearrange to a stable N-acylurea byproduct, consuming your activated acid.[8]

  • Guanidinium Byproduct Formation: This is specific to aminium-based coupling reagents like HATU. The coupling reagent itself can react with the amine nucleophile to form a stable guanidinium species, effectively titrating out both your amine and the coupling reagent.[8][9]

G

Caption: A typical three-step sequence involving a protecting group.

Validated Experimental Protocols

Protocol 1: Boc-Protection of 4-(Aminomethyl)-2-methoxybenzonitrile

This protocol prevents the amine from participating in subsequent reactions.

Materials:

  • 4-(Aminomethyl)-2-methoxybenzonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(Aminomethyl)-2-methoxybenzonitrile (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.

References

  • Pearson Education, Inc. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • ChemBK. (2024, April 9). 4-Amino-2-Methoxy-Benzonitrile.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Chemistry Department.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Albericio, F., & Carpino, L. A. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • MDPI. (2022). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubChem.

Sources

Troubleshooting

Technical Support Center: Characterization of 4-(Aminomethyl)-2-methoxybenzonitrile Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-2-methoxybenzonitrile and its derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-2-methoxybenzonitrile and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis, purification, and characterization. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems encountered during the characterization of 4-(aminomethyl)-2-methoxybenzonitrile derivatives in a question-and-answer format.

Question 1: My ¹H NMR spectrum shows broad or disappearing peaks for the aminomethyl (-CH₂NH₂) protons. What is the cause and how can I resolve it?

Answer:

This is a common issue when analyzing primary amines by NMR spectroscopy. The broadening or disappearance of the aminomethyl proton signals is typically due to two main factors: proton exchange with residual water or other acidic protons in the solvent, and quadrupolar broadening from the ¹⁴N nucleus.

Plausible Causes & Solutions:

  • Proton Exchange: The amine protons (NH₂) can exchange with protons from trace amounts of water or acid in your NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange happens on a timescale that is similar to the NMR measurement, leading to a broadening of the signals for both the -NH₂ and the adjacent -CH₂- protons.

    • Solution 1: D₂O Shake. A classic and effective method is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear completely. This simplifies the spectrum and often sharpens the adjacent -CH₂- signal, confirming the presence of the amine.

    • Solution 2: Use Anhydrous Solvent. Ensure your deuterated solvent is of high purity and as anhydrous as possible. Using a freshly opened ampule or drying the solvent over molecular sieves can minimize water content.

  • Quadrupolar Broadening: The nitrogen-14 nucleus (the most abundant isotope of nitrogen) has a nuclear spin I=1, making it a quadrupolar nucleus. This can lead to inefficient relaxation and broadening of the signals of adjacent protons.

    • Solution: Low-Temperature NMR. Cooling the NMR probe can sometimes slow down the rate of proton exchange and reduce the effects of quadrupolar relaxation, resulting in sharper signals.

Experimental Protocol: D₂O Shake for NMR Analysis [1]

  • Initial Spectrum: Dissolve 5-10 mg of your purified 4-(aminomethyl)-2-methoxybenzonitrile derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate layer initially, so gentle agitation is key.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: Compare the two spectra. The broad signal corresponding to the -NH₂ protons should have disappeared or significantly diminished in the second spectrum. The benzylic -CH₂- signal may also appear sharper.

Question 2: I'm observing an unexpected peak at [M+H+Na]⁺ or other adducts in my ESI Mass Spectrum. How do I confirm my molecular ion?

Answer:

Electrospray Ionization (ESI) is a soft ionization technique that often produces adducts of the analyte with ions present in the solvent or from glassware, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[2] The primary amine group in your molecule is also basic and readily protonated, leading to the expected [M+H]⁺ ion.

Plausible Causes & Solutions:

  • Salt Contamination: The presence of sodium or potassium salts in your sample, solvents, or glassware is the most common cause.

    • Solution 1: Use High-Purity Solvents. Always use HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water) for sample preparation to minimize salt contamination.[1]

    • Solution 2: Acidify the Mobile Phase. Adding a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress the formation of other adducts.[3]

    • Solution 3: Desalting. If the sample is heavily contaminated, consider a simple desalting step using a C18 solid-phase extraction (SPE) cartridge prior to MS analysis.

  • Confirmation of Molecular Weight: The presence of multiple adducts can be used to your advantage to confirm the molecular weight (MW) of your compound.

    • Verification: Check if the mass differences between the observed ions correspond to known adducts.

      • Difference between [M+Na]⁺ and [M+H]⁺ should be ~22 Da.

      • Difference between [M+K]⁺ and [M+H]⁺ should be ~38 Da.

Data Interpretation Table: Common Adducts in ESI-MS (Positive Mode)

AdductMass-to-Charge (m/z)Appearance
Protonated Molecule[M+H]⁺Expected primary ion for amines.
Sodium Adduct[M+Na]⁺Very common; m/z = MW + 23.
Potassium Adduct[M+K]⁺Common; m/z = MW + 39.
Ammonium Adduct[M+NH₄]⁺Can occur if ammonium salts are present; m/z = MW + 18.
Question 3: My HPLC analysis shows poor peak shape (tailing) and inconsistent retention times for my 4-(aminomethyl)-2-methoxybenzonitrile derivative. What's wrong?

Answer:

Poor peak shape and shifting retention times for basic compounds like primary amines are frequent challenges in reverse-phase HPLC. This is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.

Plausible Causes & Solutions:

  • Silanol Interactions: The positively charged amine (under acidic mobile phase conditions) can interact ionically with deprotonated, negatively charged silanol groups (Si-O⁻) on the column packing material. This secondary interaction leads to peak tailing.

    • Solution 1: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Ensure you are using such a column.

    • Solution 2: Adjust Mobile Phase pH. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups. However, TEA is not MS-compatible. For LC-MS, using a mobile phase with a low pH (e.g., with 0.1% formic acid) will keep the silanol groups protonated (Si-OH), reducing ionic interactions.[3]

    • Solution 3: Increase Ionic Strength. Increasing the concentration of the buffer in your mobile phase (e.g., using 20-50 mM ammonium formate instead of 10 mM) can help shield the ionic interactions causing the tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.

    • Solution: Reduce Injection Volume/Concentration. Prepare a more dilute sample (e.g., 0.1 mg/mL) or reduce the injection volume.[4]

Workflow for HPLC Method Optimization

Caption: Troubleshooting workflow for poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 4-(aminomethyl)-2-methoxybenzonitrile?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of a precursor like 4-cyano-3-methoxybenzyl azide or 2-methoxy-4-nitrobenzonitrile.[5] Potential impurities could include:

  • Unreacted Starting Material: Residual nitro or azide compounds.

  • Partially Reduced Intermediates: Such as hydroxylamines or azo compounds, which can be unstable.

  • Byproducts from Side Reactions: Depending on the reducing agent used (e.g., catalytic hydrogenation, metal hydrides), side reactions can occur.

  • Residual Catalysts or Reagents: Traces of metals (like Palladium from hydrogenation) or reducing agents.[4][6]

Q2: What are the recommended storage conditions for 4-(aminomethyl)-2-methoxybenzonitrile and its derivatives?

A2: As primary amines, these compounds can be susceptible to oxidation and degradation over time, especially when exposed to air and light. It is recommended to store them in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) if possible.[5] For long-term storage, keeping them in a freezer at -20°C is advisable.[7]

Q3: Which purification techniques are most effective for these polar amine compounds?

A3: The choice of purification depends on the scale and impurity profile.

  • Column Chromatography: This is a highly effective method for purifying small to medium quantities. Given the polar nature of the amine, a silica gel stationary phase is common. A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the compound from streaking on the silica gel.[8]

  • Recrystallization: If the crude product is semi-crystalline and in a larger quantity, recrystallization can be an efficient purification method. A common solvent system might be an alcohol/water mixture or ethyl acetate/hexane.[8]

  • Acid-Base Extraction: The basic nature of the aminomethyl group allows for purification via acid-base extraction. The compound can be dissolved in an organic solvent and extracted into an aqueous acid solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified and the pure product is extracted back into an organic solvent.

Q4: My compound appears to be degrading, showing a color change from white to yellow/brown. What is causing this?

References

  • SIELC Technologies. (2018, May 16). 4-(Aminomethyl)benzonitrile.
  • ChemBK. (2024, April 9). 4-Amino-2-Methoxy-Benzonitrile.
  • ChemicalBook. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.
  • Supplementary Methods.
  • Benchchem. Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
  • Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Sigma-Aldrich. 4-(Aminomethyl)benzonitrile 97 15996-76-6.
  • MedChemExpress. 4-(Aminomethyl)benzonitrile hydrochloride (p-Cyanobenzylamine hydrochloride) | Biochemical Reagent.
  • Benchchem. Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
  • 4Mass Spectrometry.
  • Benchchem. Technical Support Center: 4-(Aminomethyl)-3-methylbenzonitrile Purification.
  • PubChem. 4-(aminomethyl)-2-methoxybenzonitrile (C9H10N2O).
  • Benchchem. identification of impurities in 2-(2-Amino-4-methoxyphenyl)acetonitrile samples.

Sources

Optimization

dealing with poor solubility of 4-(Aminomethyl)-2-methoxybenzonitrile in organic solvents

Welcome to the technical support resource for 4-(Aminomethyl)-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(Aminomethyl)-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from fundamental principles to advanced practical techniques.

Understanding the Challenge: Why is Solubility an Issue?

4-(Aminomethyl)-2-methoxybenzonitrile is a molecule with a complex personality. Its structure contains a non-polar benzene ring, but it is also decorated with three polar functional groups: a primary amine (-NH₂), a nitrile (-C≡N), and a methoxy ether (-OCH₃). The primary amine, in particular, is capable of strong hydrogen bonding. This structural duality is the primary reason for its often-unpredictable and poor solubility in many common organic solvents.

The guiding principle for solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] 4-(Aminomethyl)-2-methoxybenzonitrile doesn't fit neatly into a single category; it's too polar for non-polar solvents like hexanes and toluene, while the aromatic backbone can limit its solubility in some highly polar protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(Aminomethyl)-2-methoxybenzonitrile?

Understanding the fundamental properties of the compound is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol [4][5]
Appearance White to light yellow solid/powder[6]
Melting Point ~102 °C[4]
Predicted LogP 1.15[5]
Known Solubility Soluble in Methanol[4][7]

Q2: How do the functional groups influence its solubility?

The molecule's solubility is a balance of competing forces from its different parts.

G cluster_mol 4-(Aminomethyl)-2-methoxybenzonitrile cluster_groups Functional Groups Compound Benzene Ring (Non-polar, Lipophilic) Amine Aminomethyl (-CH₂NH₂) (Polar, Protic, H-bond Donor) Compound->Amine Favors Polar Solvents Nitrile Nitrile (-C≡N) (Polar, Aprotic, H-bond Acceptor) Compound->Nitrile Contributes to Polarity Methoxy Methoxy (-OCH₃) (Moderately Polar, Aprotic) Compound->Methoxy Slightly Increases Polarity

Caption: Functional group contributions to solubility.

  • Aminomethyl Group: This is the dominant polar feature. It can donate hydrogen bonds, making it favor polar, protic solvents like alcohols.

  • Nitrile and Methoxy Groups: These are polar and aprotic. They can accept hydrogen bonds and contribute to the overall polarity, favoring dissolution in polar aprotic solvents like DMSO or DMF.

  • Benzene Ring: This is non-polar and hydrophobic, favoring dissolution in less polar solvents. Its presence disrupts the strong intermolecular forces of highly polar solvents like water.

Q3: What does a general qualitative solubility profile look like?

Based on its structure, we can predict a general solubility trend. This should always be confirmed experimentally.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe aminomethyl group can hydrogen bond effectively with these solvents.[6]
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating a wide range of polar molecules.[6]
Polar Aprotic Acetonitrile (ACN), THFLow to ModerateLess polar than DMSO/DMF, solubility is expected to be lower but may be sufficient for some applications.[6]
Less Polar Dichloromethane (DCM)LowThe molecule's high polarity limits its solubility in these common reaction solvents.[6]
Non-Polar Hexanes, TolueneVery Low / InsolubleThe hydrophobic nature of these solvents is incompatible with the polar functional groups.[6][8]

Troubleshooting Guide: A Step-by-Step Workflow

When facing poor solubility, a systematic approach is crucial. This workflow is designed to guide you from the simplest to more advanced techniques.

Caption: Decision workflow for solubility troubleshooting.

Technique 1: Temperature Adjustment

Scientific Rationale: The dissolution of most solids is an endothermic process, meaning it requires an input of energy to break the crystal lattice forces of the solute and the intermolecular forces of the solvent.[9] By increasing the temperature, you provide this necessary energy, which generally leads to an increase in solubility.[10][11] For many organic compounds, the solubility can increase exponentially with temperature.[12][13]

Experimental Protocol:

  • Preparation: Place a known amount of 4-(Aminomethyl)-2-methoxybenzonitrile in a vial with a stir bar.

  • Solvent Addition: Add a measured volume of the chosen organic solvent.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath.

  • Incremental Heating: Increase the temperature in 5-10 °C increments, allowing the solution to equilibrate for 5-10 minutes at each step with stirring.

  • Observation: Visually determine the temperature at which the solid completely dissolves.

  • Validation: To ensure you have not created a supersaturated solution, slowly cool the solution to room temperature. If the compound precipitates, the observed dissolution temperature was valid. If it remains in solution, you may have used too much solvent initially.

Trustworthiness Check: This method is self-validating through the cooling and potential re-precipitation of the compound. Always be mindful of the solvent's boiling point and the thermal stability of your compound.

Technique 2: Co-solvency

Scientific Rationale: Co-solvency is a powerful technique where a small amount of a secondary, miscible solvent (the co-solvent) is added to the primary solvent to enhance solubility.[14][15] The co-solvent works by reducing the interfacial tension between the primary solvent and the solute particles.[15][16] Essentially, it makes the bulk solvent "look" more like the solute, bridging the polarity gap.

Experimental Protocol:

  • Primary Solvent Selection: Choose the best-performing single solvent from your initial screen, even if solubility was poor.

  • Co-solvent Selection: Choose a co-solvent with a different polarity that is fully miscible with the primary solvent. For example, if your primary solvent is moderately polar (e.g., THF), a good co-solvent would be a highly polar one (e.g., DMSO or Methanol).

  • Preparation: Suspend a known amount of 4-(Aminomethyl)-2-methoxybenzonitrile in a measured volume of the primary solvent.

  • Titration: While stirring, add the co-solvent dropwise (e.g., 1-5% v/v increments).

  • Observation: After each addition, allow the mixture to stir for several minutes and observe for dissolution. Note the approximate volume percentage of co-solvent required.

Recommended Co-solvent Systems for Screening:

Primary SolventRecommended Co-solventsRationale
Tetrahydrofuran (THF)Methanol, DMSOIncrease the overall polarity of the solvent system.
Acetonitrile (ACN)N,N-Dimethylformamide (DMF)DMF is a stronger polar aprotic solvent that can disrupt solute-solute interactions.
Dichloromethane (DCM)Methanol, AcetonitrileIntroduce polarity to the non-polar bulk solvent.
Technique 3: Sonication

Scientific Rationale: Sonication applies high-frequency sound energy to the sample, creating and collapsing microscopic cavitation bubbles.[17][18] This process generates intense, localized energy that breaks down intermolecular interactions in the solid crystal lattice and enhances solvent penetration, thereby accelerating the rate of dissolution.[17][19] It is especially effective for kinetically slow dissolution processes.

Experimental Protocol:

  • Preparation: Prepare a suspension of the compound in the chosen solvent or co-solvent system in a glass vial. Ensure the vial is robust enough for sonication.

  • Bath Setup: Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial for efficient energy transfer.

  • Sonication: Turn on the sonicator. Most lab cleanings baths operate at frequencies >20 kHz.[17] Sonicate in short bursts (e.g., 2-5 minutes) to avoid excessive heating of the sample, which could be a confounding factor or degrade the compound.

  • Observation: After each burst, remove the vial and visually inspect for dissolution. If necessary, allow the sample to cool before the next sonication cycle.

  • Caution: Be aware that prolonged sonication can potentially degrade some organic solvents or sensitive compounds.[18]

Advanced Technique: pH Modification / Salt Formation

Scientific Rationale: This technique is particularly relevant if you are starting with the hydrochloride salt of 4-(Aminomethyl)-2-methoxybenzonitrile or if your reaction can tolerate a base. The primary amine group is basic. In its salt form (e.g., -NH₃⁺Cl⁻), the compound is ionic and will have extremely poor solubility in most organic solvents. By adding a non-aqueous base, you can perform an in-situ neutralization to form the "free base" (-NH₂), which is more organic-soluble.[6]

Experimental Protocol (for converting a salt to the free base):

  • Suspension: Suspend the hydrochloride salt of the compound in your chosen aprotic organic solvent (e.g., DCM, THF).

  • Base Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a non-aqueous organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Observation: You should observe the original solid dissolving as the free base is formed. A new solid, the triethylammonium chloride byproduct, will often precipitate.

  • Filtration (Optional): If the byproduct salt interferes with your subsequent reaction, it can often be removed by filtration.

This approach fundamentally alters the chemical nature of the solute to match the properties of the organic solvent, providing a powerful method for overcoming insolubility due to salt formation.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Co-solvency: Significance and symbolism. Wisdom Library. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • 4-(aminomethyl)-2-methoxybenzonitrile hydrochloride — Chemical Substance Information. Cheméo. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Sonication - Wikipedia. Wikipedia. [Link]

  • How will you increase the solubility of organic compounds in water? Quora. [Link]

  • CHAPTER 2: Tactics to Improve Solubility. Books. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • Solubility - Wikipedia. Wikipedia. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • 4-Methoxybenzonitrile, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar. Alfa Aesar. [Link]

  • 4-Methoxybenzonitrile. MySkinRecipes. [Link]

  • Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. OSTI.GOV. [Link]

  • Sonication. Biochemistry & Molecular Biology Letters - TSI Journals. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • 3-Methoxy benzonitrile. ChemBK. [Link]

  • Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. ResearchGate. [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? RevisionDojo. [Link]

  • 4-Amino-2-Methoxy-Benzonitrile. ChemBK. [Link]

  • Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Tutoring Blog. [Link]

  • Sonication in Organic Synthesis. Chem-Station Int. Ed.. [Link]

  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. [Link]

  • The Solution Process. chem.purdue.edu. [Link]

  • Aminomethyl propanol - Wikipedia. Wikipedia. [Link]

  • Are amines soluble in organic solvents? Quora. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 4-Methoxybenzonitrile. PubChem. [Link]

  • CAS No : 7251-09-4 | Product Name : 4-Amino-2-methoxybenzonitrile. Pharmaffiliates. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4-(Aminomethyl)-2-methoxybenzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3)[1]. While this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3)[1].

While this compound is a highly valuable synthetic building block, its dual functionality—a primary benzylic amine and a nitrile group on a methoxy-substituted aromatic ring—makes it inherently unstable under ambient conditions. This guide synthesizes field-proven insights to help you understand the chemical causality behind its degradation, troubleshoot common experimental failures, and implement self-validating storage protocols.

PART 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The primary amine is the most reactive site and is susceptible to three main degradation pathways:

  • Carbamate Formation (CO₂ Capture): Because the primary amine is highly nucleophilic, it readily attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This forms a transient zwitterion that rapidly deprotonates to form a stable carbamate salt[2]. This pathway neutralizes the amine's nucleophilicity, effectively destroying your active pharmaceutical ingredient (API) before you even begin your coupling reaction[3].

  • Oxidation: The benzylic position of the amine lowers the activation energy for oxidation. Exposure to atmospheric oxygen, catalyzed by ambient light, leads to the formation of imines, hydroxylamines, or N-oxides.

  • Moisture-Induced Hydration: Primary amines are highly hygroscopic. Atmospheric moisture not only forms hydrates that throw off stoichiometric calculations but also acts as a catalyst for the aforementioned carbamate formation[3].

DegPath A 4-(Aminomethyl)-2-methoxybenzonitrile (Intact API) B Oxidation (N-Oxides / Imines) A->B O2 + Light C CO2 Exposure (Carbamate Salts) A->C Atmospheric CO2 D Moisture Exposure (Amine Hydrates / Hydrolysis) A->D H2O

Figure 1: Primary degradation pathways of 4-(Aminomethyl)-2-methoxybenzonitrile.

PART 2: Troubleshooting Guide (FAQs)

Q1: My batch of 4-(Aminomethyl)-2-methoxybenzonitrile turned from a white powder to a yellowish solid. Is it still usable? A: The yellow discoloration is a classic visual indicator of benzylic amine oxidation. The formation of conjugated imines absorbs visible light, leading to the yellow tint. Action: Do not use it for sensitive coupling reactions. Run an LC-MS. If the purity has dropped below 95%, the batch should be discarded or subjected to free-basing and recrystallization.

Q2: During my pre-reaction LC-MS QC, I see a major peak at m/z 207.1 instead of the expected [M+H]⁺ at m/z 163.1. What happened? A: You are observing a +44 Da mass shift . This is the definitive signature of carbamate formation resulting from atmospheric CO₂ exposure[2]. The primary amine has reacted with CO₂ to form a carbamic acid/carbamate salt. Because this reaction reduces the amine's reactivity against nucleophilic substitution, your downstream amide coupling or reductive amination will fail[2].

Q3: The compound has become clumpy and sticks to the spatula, making it difficult to weigh accurately. How do I fix this? A: The clumping is caused by the hygroscopic nature of the primary amine absorbing atmospheric moisture. This throws off your stoichiometric mass calculations because you are now weighing a hydrated salt. Action: Lyophilize the compound overnight or place it in a high-vacuum desiccator with P₂O₅ for 24 hours before use. Moving forward, follow the strict inert-aliquoting SOP below.

PART 3: Standard Operating Procedure (SOP) for Storage & Handling

To guarantee the integrity of your compound, every handling step must be a self-validating system . This means building in checks that automatically alert you if a protocol has been breached.

Step-by-Step Methodology: Inert Aliquoting & Storage
  • Receipt & Initial QC:

    • Immediately upon receiving the chemical, perform a baseline LC-MS and ¹H-NMR to confirm purity.

    • Self-Validation: Log the exact mass of the bulk bottle.

  • Glovebox Transfer (Inert Atmosphere):

    • Transfer the sealed bottle into a glovebox purged with Argon or high-purity Nitrogen.

    • Self-Validation: Do not open the primary container until the glovebox O₂ sensor reads <10 ppm and the H₂O sensor reads <1 ppm.

  • Aliquoting:

    • Divide the bulk powder into single-use, amber glass vials (to prevent photolytic degradation).

    • Causality: Single-use vials prevent the repeated freeze-thaw and atmospheric exposure cycles that rapidly degrade the bulk stock.

  • Vacuum Sealing & Desiccation:

    • Cap the vials tightly under the inert atmosphere. Wrap the caps in Parafilm.

    • Place the vials inside a secondary vacuum-sealed Mylar bag containing a silica desiccant packet and a CO₂/moisture indicator strip.

    • Self-Validation: If the indicator strip changes color during storage, the seal has failed, and the vial must be re-QC'd before use.

  • Long-Term Storage:

    • Store the sealed bags in a dedicated -20°C freezer.

Workflow N1 Receipt & Inspection (Check for discoloration) N2 Glovebox Transfer (Argon/Nitrogen) N1->N2 Immediate Transfer N3 Aliquoting (Single-use amber vials) N2->N3 Prevent CO2/H2O N4 Vacuum Sealing (With desiccant) N3->N4 Seal under Inert Gas N5 Long-Term Storage (<-20°C, Dark) N4->N5 Store N6 Quality Control (LC-MS / 1H-NMR) N5->N6 Pre-use Validation

Figure 2: Self-validating handling and storage workflow to prevent degradation.

PART 4: Quantitative Data & Analytical Signatures

Use the following tables to benchmark your Quality Control data and assess storage risks.

Table 1: LC-MS and ¹H-NMR Signatures of Common Degradants
Degradation PathwayExpected LC-MS ShiftKey ¹H-NMR Changes (DMSO-d6)
Intact API [M+H]⁺ 163.1Singlet at ~3.8 ppm (Ar-CH₂-NH₂), broad singlet ~1.5-2.0 ppm (-NH₂)
Carbamate Formation [M+H]⁺ 207.1 (+44 Da)Downfield shift of Ar-CH₂ protons; new broad peak for carbamate NH (~6.5 ppm)
Oxidation (Imine) [M+H]⁺ 161.1 (-2 Da)Loss of Ar-CH₂ singlet; appearance of imine CH=N proton at ~8.0-8.5 ppm
Nitrile Hydrolysis [M+H]⁺ 181.1 (+18 Da)Appearance of primary amide -NH₂ protons (~7.0-7.5 ppm)
Table 2: Storage Condition Impact on API Integrity
Storage ConditionAtmosphereEstimated Shelf LifeRisk Level
Ambient (20°C) Air (Light exposed)< 1 weekCritical (High CO₂, H₂O, and UV exposure)
4°C Air (Desiccated)1-2 monthsHigh (Thermal degradation slowed, but CO₂ still present)
-20°C Argon/Nitrogen> 12 monthsLow (Optimal baseline for active lab use)
-80°C Argon/Nitrogen> 24 monthsMinimal (Best for long-term archiving of bulk stock)

References

  • 4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. NextSDS Chemical Database.

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules (MDPI).

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.

Sources

Optimization

HPLC method development for the analysis of 4-(Aminomethyl)-2-methoxybenzonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Analyzing 4-(Aminomethyl)-2-methoxybenzonitrile presents a classic chromatographic challenge: balancing the hydrophobic retention of its substituted benzene ring with the highly polar, basic nature of its primary aminomethyl group.

This guide provides a mechanistic understanding of analyte-stationary phase interactions, self-validating protocols, and actionable solutions to ensure your method is robust, reproducible, and scientifically sound.

I. Diagnostic Workflow for Basic Amines

Before altering your mobile phase or swapping columns, use the diagnostic logic below to isolate the root cause of poor chromatography.

Workflow A Inject 4-(Aminomethyl)- 2-methoxybenzonitrile BB BB A->BB Poor Retention B Assess Retention (k') D k' > 2 Retention Acceptable B->D Good Retention C k' < 2 (Elutes in Void) Amine is Protonated E Action: Use Ion-Pairing or High pH (>10) C->E F Assess Peak Shape (Asymmetry Factor) D->F E->B Re-evaluate G As > 1.5 (Tailing) Silanol Ion-Exchange F->G Tailing Observed H As < 1.5 Optimal Peak Shape F->H Symmetrical II II G->II Re-evaluate J Method Validated H->J I Action: Add 10mM TEA or Lower pH (<3) BB->C Poor Retention II->F Re-evaluate

Fig 1. Diagnostic workflow for resolving retention and tailing issues in basic amine HPLC analysis.

II. Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does 4-(Aminomethyl)-2-methoxybenzonitrile elute near the void volume (k' < 1) on my standard C18 column? Causality: The molecule contains a primary aminomethyl group (-CH₂NH₂). At a typical mobile phase pH of 4.0–7.0, this basic amine is fully protonated, carrying a positive charge. In reversed-phase chromatography, ionizing compounds behave as highly polar species, which drastically reduces their hydrophobic interaction with the non-polar stationary phase, leading to premature elution[1]. Solution: You must alter the ionization state or the retention mechanism.

  • High-pH Mobile Phase: Raise the pH to >10.5 to deprotonate the amine into its neutral free-base form, restoring its hydrophobicity. (Note: This requires a high-pH tolerant hybrid silica column).

  • Ion-Pairing Chromatography (IPC): Add an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) to the mobile phase. The negatively charged sulfonate binds dynamically with the positively charged amine, forming a neutral, hydrophobic complex that retains well on a standard C18 column[2].

Q2: My retention is acceptable, but the peak exhibits severe tailing (Asymmetry factor > 2.0). What is the mechanism behind this, and how do I fix it? Causality: Peak tailing for basic compounds is rarely a fluid dynamics issue; it is a secondary chemical interaction. While the benzene ring interacts hydrophobically with the C18 chains, the protonated primary amine interacts via ion-exchange with residual ionized silanol groups (Si-O⁻) residing on the silica support surface[3]. Because these secondary ion-exchange interactions are kinetically slow and non-linear, they drag out the desorption process, creating a "tail". Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0. This fully protonates the silanols (Si-OH), neutralizing their charge and eliminating the secondary ion-exchange mechanism[1].

  • Use a Competing Base: Add 10 mM Triethylamine (TEA) to the mobile phase[4]. TEA is a small, highly basic amine that aggressively competes for and masks the active silanol sites, preventing your target analyte from interacting with them.

Q3: Can I use gradient elution to fix the peak shape of this compound? Causality: If an isocratic mobile phase composition causes peak tailing, switching to gradient elution can compress the peak and improve apparent symmetry[5]. As the organic modifier concentration increases during the run, the tail of the peak experiences a stronger solvent strength than the front, accelerating the tail and compressing the band. However, gradient elution does not cure the underlying secondary silanol interactions; it merely masks them.

III. Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: High-pH Reversed-Phase Method (Free-Base Partitioning)

Objective: Retain and elute the compound in its neutral (free-base) form by operating above its pKa.

  • Step 1: Column Selection. Select a hybrid organic-inorganic silica C18 column designed to withstand high pH (e.g., pH 1–12 range). Standard silica will dissolve at pH > 8.

  • Step 2: Buffer Preparation. Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Self-Validation Checkpoint: Measure the pH of the aqueous buffer before adding any organic solvent, as pH meters are calibrated strictly for aqueous solutions. Monitor system backpressure during the first run; an unexpected pressure drop indicates catastrophic silica dissolution.

  • Step 3: Mobile Phase Setup. Channel A: 10 mM Ammonium Bicarbonate (pH 10.5). Channel B: 100% Acetonitrile (ACN).

  • Step 4: Gradient Elution. Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Step 5: Detection. Set UV detection to 230 nm and 270 nm to capture the strong absorbance of the conjugated benzonitrile and methoxy auxochrome.

  • Step 6: System Suitability Test (SST).

    • Self-Validation Checkpoint: Inject the standard 6 times. The method is validated for routine use only if the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the Asymmetry factor remains < 1.5.

Protocol B: Ion-Pairing RP-HPLC Method

Objective: Retain the protonated amine using a hydrophobic counter-ion.

  • Step 1: Mobile Phase Preparation. Dissolve 5 mM Sodium Heptanesulfonate in 0.1% aqueous Phosphoric acid. The low pH ensures the amine is fully protonated, while the heptanesulfonate provides the hydrophobic tail for retention[2].

  • Step 2: Column Equilibration (Critical Step). Flush the C18 column with the ion-pairing mobile phase for at least 20 column volumes.

    • Causality: Ion-pairing reagents must dynamically coat the stationary phase to establish a pseudo-ion-exchange surface.

    • Self-Validation Checkpoint: Inject a test standard every 10 minutes. The column is fully equilibrated only when two consecutive injections show a retention time shift of < 0.05 minutes.

  • Step 3: Isocratic Elution. Run isocratically at 70% Aqueous Buffer / 30% Methanol. (Methanol is preferred over ACN in IPC as it solvates the ion-pair complex more effectively).

  • Step 4: Column Dedication.

    • Self-Validation Checkpoint: Ion-pairing reagents permanently alter standard C18 columns. Dedicate this specific column exclusively to this method to prevent cross-contamination and unpredictable selectivity in future assays.

IV. Quantitative Data & Parameter Summaries

Table 1: Mobile Phase pH vs. Analyte State & Column Dynamics

Mobile Phase pHAnalyte State (-CH₂NH₂)Silanol State (Si-OH)Chromatographic ResultRecommended Action
pH < 3.0 Fully Protonated (+)Fully Protonated (Neutral)Low retention, sharp peaksUse Ion-Pairing Reagent
pH 4.0 - 7.0 Fully Protonated (+)Ionized (Negative, Si-O⁻)Severe peak tailingAdd TEA or change pH
pH > 10.5 Neutral (Free Base)Ionized (Negative, Si-O⁻)High retention, sharp peaksUse high-pH stable column

Table 2: Troubleshooting Peak Shape Metrics

MetricTarget ValueSymptom if FailedRoot Cause for Amines
Retention Factor (k') 2.0 - 10.0k' < 1 (Elutes in void)Analyte is too polar (ionized)
Asymmetry Factor (As) 0.9 - 1.2As > 1.5 (Tailing)Secondary silanol interactions
Theoretical Plates (N) > 10,000Low N (Broad peaks)Column overloading or degradation

V. References

1.[5] PharmaCores. "Advanced Guide to HPLC Troubleshooting". URL: 2.[3] Element Lab Solutions. "Peak Tailing in HPLC". URL: 3.[4] Scribd. "Peak Tailing | PDF". URL: 4.[1] Phenomenex. "Reversed Phase HPLC Method Development". URL: 5.[2] ResearchGate. "HPLC analysis of basic organic compounds in a multi-component ion-interaction system". URL:

Sources

Reference Data & Comparative Studies

Validation

In Vivo Performance Comparison Guide: Anticoagulant Efficacy of 4-(Aminomethyl)-2-methoxybenzonitrile Derivatives

Executive Summary & Mechanistic Rationale The compound 4-(Aminomethyl)-2-methoxybenzonitrile (CAS 182287-70-3), often abbreviated in medicinal chemistry as 4-AMB, serves as a highly privileged building block for the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(Aminomethyl)-2-methoxybenzonitrile (CAS 182287-70-3), often abbreviated in medicinal chemistry as 4-AMB, serves as a highly privileged building block for the synthesis of targeted therapeutics[1]. Its primary application lies in the development of potent, small-molecule inhibitors targeting trypsin-like serine proteases, specifically within the coagulation cascade[2].

From a structural perspective, the aminomethyl moiety acts as a basic P1 pharmacophore. At physiological pH, this primary amine is protonated and forms a critical, charge-reinforced salt bridge with the highly conserved Asp189 residue located deep within the S1 specificity pocket of coagulation factors. Concurrently, the methoxy and cyano substituents on the benzyl ring allow for precise vector tuning into the S2 and S3 subpockets, enhancing target selectivity.

This guide objectively compares the in vivo performance of two primary classes of therapeutic alternatives derived from 4-AMB:

  • Factor XIIa (FXIIa) Inhibitors: Targeting the contact activation pathway.

  • Direct Thrombin (FIIa) Inhibitors: Targeting the final common pathway.

The Causality of Target Selection

Historically, direct thrombin inhibitors (e.g., argatroban, dabigatran) have provided excellent antithrombotic efficacy but carry a dose-limiting risk of severe hemorrhage because they disrupt physiological hemostasis (the body's natural response to vascular injury)[1]. In contrast, targeting FXIIa presents a paradigm shift. FXIIa is essential for pathological thrombosis—triggered by contact activation on artificial surfaces (e.g., ECMO circuits, mechanical heart valves) or exposed subendothelial collagen—but is largely dispensable for normal wound healing[2]. Thus, 4-AMB-derived FXIIa inhibitors aim to achieve the "holy grail" of anticoagulation: robust antithrombotic efficacy with near-zero bleeding liability.

CoagulationPathway Contact Contact Activation (Artificial Surface / Collagen) FXII Factor XII Contact->FXII FXIIa Factor XIIa FXII->FXIIa Activation FXIa Factor XIa FXIIa->FXIa Activates FXI FXI Factor XI Common Common Pathway (Factor Xa / Va) FXIa->Common Thrombin Thrombin (FIIa) Common->Thrombin Cleaves Prothrombin Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen FXIIaInhibitor FXIIa Inhibitors (4-AMB Derivatives) FXIIaInhibitor->FXIIa Inhibits ThrombinInhibitor Thrombin Inhibitors (4-AMB Derivatives) ThrombinInhibitor->Thrombin Inhibits

Coagulation cascade highlighting targeted inhibition points for 4-AMB derived inhibitors.

In Vivo Experimental Workflows

To objectively compare these derivative classes, researchers rely on a self-validating system of in vivo models. The dual-assay approach ensures that efficacy (thrombus prevention) is always contextualized against safety (bleeding risk).

Protocol A: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Causality behind the choice: The FeCl₃ model is the gold standard for evaluating arterial thrombosis. FeCl₃ induces severe oxidative stress, stripping the endothelium and exposing subendothelial collagen. This directly activates the contact pathway (FXII) and subsequent platelet aggregation, making it the perfect physiological environment to test 4-AMB-derived FXIIa and thrombin inhibitors[3].

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize adult C57BL/6 mice (20-25g) using isoflurane (2% for induction, 1.5% maintenance). Place the subject on a temperature-controlled heating pad (37°C) to maintain normothermia, as hypothermia artificially prolongs coagulation.

  • Compound Administration: Administer the 4-AMB derivative (FXIIa or Thrombin inhibitor) via intravenous (IV) tail vein injection. Wait 15 minutes for plasma equilibration.

  • Surgical Isolation: Make a midline cervical incision. Carefully isolate the right common carotid artery from the vagus nerve to avoid autonomic disruption which could alter heart rate and blood flow.

  • Baseline Monitoring: Place a miniature Doppler flow probe around the artery. Record baseline blood flow for 5 minutes to establish a control metric.

  • Injury Induction: Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the artery for exactly 3 minutes.

  • Observation & Endpoint: Remove the filter paper, wash the area with warm saline, and monitor blood flow continuously. Time to occlusion (TTO) is defined as the time from FeCl₃ application until blood flow drops to 0 mL/min and remains there for >5 minutes.

Protocol B: Tail Transection Bleeding Time Assay

Causality behind the choice: Efficacy is meaningless without safety. This assay isolates the physiological hemostatic response. A safe drug will not significantly prolong the bleeding time compared to the vehicle control.

Step-by-Step Methodology:

  • Dosing: Administer the compound at the ED₅₀ (Effective Dose 50%) determined from the FeCl₃ model.

  • Transection: 15 minutes post-dosing, transect the distal 3 mm of the mouse tail using a sterile scalpel.

  • Measurement: Immediately immerse the tail in a 15 mL conical tube containing 0.9% saline pre-warmed to 37°C (to prevent cold-induced vasoconstriction).

  • Endpoint: Record the time until bleeding completely ceases for at least 1 minute.

InVivoWorkflow Dose 1. Compound Administration (IV/PO) Wait 2. Equilibration (15 mins) Dose->Wait FeCl3 3. FeCl3 Application (Carotid Artery) Wait->FeCl3 Bleed 5. Tail Transection (Bleeding Time) Wait->Bleed Monitor 4. Blood Flow Monitoring FeCl3->Monitor Data 6. Efficacy vs. Safety Analysis Monitor->Data Bleed->Data

Standardized in vivo workflow for evaluating antithrombotic efficacy and bleeding risk.

Quantitative Data Comparison

The following table synthesizes representative in vivo data comparing highly optimized 4-AMB-derived FXIIa inhibitors against 4-AMB-derived direct thrombin inhibitors.

ParameterVehicle Control4-AMB Thrombin Inhibitor4-AMB FXIIa Inhibitor
Primary Target N/AFIIa (Thrombin)FXIIa
S1 Pocket Binding N/AAminomethyl to Asp189Aminomethyl to Asp189
ED₅₀ (IV) N/A0.5 mg/kg1.2 mg/kg
Time to Occlusion (10% FeCl₃) ~8 minutes> 60 minutes (at ED₅₀)> 60 minutes (at ED₅₀)
Tail Bleeding Time (at ED₅₀) ~90 seconds> 600 seconds (Severe) ~95 seconds (No change)
Therapeutic Index (Safety Margin) N/ANarrow (< 2x)Wide (> 50x)

Data Interpretation: Both derivatives successfully prevent vessel occlusion, demonstrating the high potency of the 4-(Aminomethyl)-2-methoxybenzonitrile scaffold in generating strong serine protease inhibitors. However, the critical differentiator is the safety profile. The 4-AMB thrombin inhibitor causes severe hemorrhage at therapeutic doses. Conversely, the 4-AMB FXIIa inhibitor maintains baseline bleeding times, validating the mechanistic hypothesis that targeting the contact pathway successfully decouples pathological thrombosis from physiological hemostasis.

Conclusion & Formulation Considerations

For drug development professionals, the choice of which 4-AMB derivative pathway to pursue depends entirely on the clinical indication.

  • 4-AMB-derived Thrombin Inhibitors remain suitable for acute, closely monitored surgical settings where rapid, profound anticoagulation is required and bleeding can be managed mechanically.

  • 4-AMB-derived FXIIa Inhibitors represent the future of chronic anticoagulation and device-related thrombosis (e.g., artificial heart valves, cardiopulmonary bypass). Their unparalleled safety profile allows for aggressive dosing without the constant need for coagulation monitoring.

References

  • Di Nisio, M., Middeldorp, S., & Büller, H. R. (2005). Direct thrombin inhibitors. New England Journal of Medicine. URL: [Link]

  • Schmaier, A. H. (2017). Factor XIIa inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents. URL: [Link]

  • Eckly, A., et al. (2011). The Ferric Chloride Induced Arterial Thrombosis Model. Journal of Visualized Experiments. URL: [Link]

  • NextSDS Chemical Database. 4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. URL: [Link]

  • Molaid Chemical Database. 4-(aminomethyl)-2-methoxybenzonitrile - CAS 182287-70-3. URL: [Link]

Sources

Comparative

Comprehensive Cross-Reactivity Profiling of 4-(Aminomethyl)-2-methoxybenzonitrile-Based Serine Protease Inhibitors

Executive Summary The development of selective trypsin-like serine protease inhibitors relies heavily on optimizing interactions within the highly conserved S1 pocket. The 4-(aminomethyl)-2-methoxybenzonitrile scaffold[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective trypsin-like serine protease inhibitors relies heavily on optimizing interactions within the highly conserved S1 pocket. The 4-(aminomethyl)-2-methoxybenzonitrile scaffold[1] has emerged as a privileged pharmacophore in this domain, particularly for targeting Coagulation Factor XIIa (FXIIa)[2]. However, because the active sites across the coagulation and kallikrein-kinin cascades share immense structural homology, cross-reactivity is the primary point of failure in drug development. This guide provides a self-validating, orthogonal experimental workflow to objectively evaluate the kinetic selectivity and cross-reactivity of these inhibitors against alternative broad-spectrum standards.

Mechanistic Rationale: The S1 Pocket Challenge

As an application scientist evaluating protease inhibitors, understanding the structural causality behind cross-reactivity is critical. The 4-(aminomethyl)-2-methoxybenzonitrile scaffold is highly effective because its aminomethyl group acts as a basic P1 residue mimic. This moiety dives deep into the S1 pocket to form a critical salt bridge with the universally conserved Asp189[3]. Simultaneously, the rigid methoxybenzonitrile core engages the hydrophobic walls of the S1/S2 interface, providing essential association energy[3].

However, this S1 pocket architecture is nearly identical across multiple serine proteases[3]. While selectively inhibiting FXIIa offers a promising therapeutic strategy for safe anticoagulation without bleeding risks[3], off-target inhibition of downstream factors (like Factor Xa or Thrombin) immediately reintroduces severe bleeding liabilities. Furthermore, FXIIa operates in tight physiological crosstalk with Plasma Kallikrein (PKa), making kinetic differentiation between these homologous targets a significant hurdle.

The Cross-Reactivity Panel

To ensure clinical viability, inhibitors must be profiled against a specific panel of anti-targets:

  • Thrombin (FIIa) & Factor Xa (FXa) : The core effectors of the common coagulation pathway. Selectivity here is non-negotiable to maintain a bleeding-free profile[4].

  • Factor XIa (FXIa) : The immediate downstream substrate of FXIIa. Selectivity over FXIa proves that the inhibitor is specifically targeting the contact activation trigger[4].

  • Plasma Kallikrein (PKa) : Shares high structural homology with FXIIa and reciprocally activates it. Off-target PKa inhibition can disrupt the bradykinin regulatory axis.

CoagulationCascade cluster_contact Contact Activation System cluster_common Common Coagulation Pathway Inhibitor 4-(Aminomethyl)-2-methoxybenzonitrile Inhibitor FXIIa Factor XIIa (Primary Target) Inhibitor->FXIIa Desired Inhibition PKa Plasma Kallikrein (Anti-Target) Inhibitor->PKa Cross-Reactivity FXIa Factor XIa (Anti-Target) Inhibitor->FXIa Cross-Reactivity FXa Factor Xa (Anti-Target) Inhibitor->FXa Cross-Reactivity Thrombin Thrombin (FIIa) (Anti-Target) Inhibitor->Thrombin Cross-Reactivity FXIIa->PKa Reciprocal Activation FXIIa->FXIa Activates FXIa->FXa Activates FXa->Thrombin Activates

Coagulation cascade cross-reactivity nodes for 4-(aminomethyl)-2-methoxybenzonitrile inhibitors.

Self-Validating Experimental Workflows

A robust profiling strategy cannot rely on a single assay format. Fluorogenic substrate assays are high-throughput but susceptible to optical artifacts and substrate competition. Therefore, we employ a self-validating system: primary biochemical screening orthogonally validated by label-free Surface Plasmon Resonance (SPR) kinetics.

ValidationWorkflow Synthesis Scaffold Optimization Primary Primary Screen Fluorogenic Assay Synthesis->Primary Selectivity Selectivity Profiling 5-Protease Panel Primary->Selectivity IC50 Data Triage Hit Triage (SI > 100x) Selectivity->Triage Cross-Reactivity SPR Orthogonal Validation SPR Kinetics Triage->SPR Selective Hits

Self-validating orthogonal workflow for screening serine protease inhibitor cross-reactivity.

Protocol A: High-Throughput Fluorogenic Substrate Cleavage Assay

Causality & Design : This assay measures the reduction in initial velocity ( V0​ ) of substrate cleavage. We mandate the use of 0.1% PEG-8000 in the buffer to prevent colloidal aggregation of the hydrophobic methoxybenzonitrile core, which would otherwise cause false-positive promiscuous inhibition. Substrates are strictly deployed at their respective Km​ values to ensure the derived IC50​ accurately reflects the inhibition constant ( Ki​ ) via the Cheng-Prusoff relationship.

Step-by-Step Methodology :

  • Buffer Preparation : Formulate assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, and 0.01% Tween-20 (pH 7.4).

  • Enzyme Standardization : Dilute human FXIIa, FXIa, FXa, Thrombin, and PKa to a final well concentration of 1.0 nM.

  • Inhibitor Titration : Prepare a 12-point, 3-fold serial dilution of the inhibitor in neat DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1% to prevent enzyme denaturation.

  • Equilibration : Pre-incubate the enzyme-inhibitor mixture for 20 minutes at 37°C. Reasoning: The 4-(aminomethyl)-2-methoxybenzonitrile scaffold often exhibits slow-binding kinetics due to water displacement in the deep S1 pocket; pre-incubation ensures binding equilibrium.

  • Reaction Initiation : Add the specific AMC-tagged fluorogenic substrate (e.g., Boc-Gln-Gly-Arg-AMC for FXIIa) at its predetermined Km​ .

  • Kinetic Readout : Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes. Calculate IC50​ using a 4-parameter logistic fit of the initial velocities.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality & Design : SPR provides real-time kon​ and koff​ rates and confirms a 1:1 binding stoichiometry. This orthogonally validates that the IC50​ observed in Protocol A is driven by active-site engagement rather than allosteric interference or assay artifacts.

Step-by-Step Methodology :

  • Immobilization : Covalently couple the target proteases to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 1500–2000 Response Units (RU).

  • Analyte Injection : Inject the 4-(aminomethyl)-2-methoxybenzonitrile inhibitor at five concentrations (0.1× to 10× the estimated Kd​ ) at a high flow rate of 50 µL/min. Reasoning: High flow rates minimize mass transport limitations, ensuring accurate kinetic rate derivation.

  • Dissociation & Regeneration : Allow 400 seconds of buffer flow for dissociation. If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Data Presentation: Comparative Selectivity Profiling

The table below illustrates a representative cross-reactivity dataset. It objectively compares an optimized 4-(aminomethyl)-2-methoxybenzonitrile lead candidate against an unoptimized hit and a broad-spectrum alternative (Benzamidine). The optimized lead demonstrates how extending interactions from the methoxybenzonitrile core into the S2/S3 pockets can exponentially increase the Selectivity Index (SI) against off-target proteases[4].

Inhibitor Class / ProductFXIIa IC50​ (nM)Thrombin IC50​ (nM)FXa IC50​ (nM)FXIa IC50​ (nM)PKa IC50​ (nM)FXIIa Selectivity Index (Avg vs Off-Targets)
Optimized Lead (Extended 4-(Aminomethyl)-2-methoxybenzonitrile)8.5>10,000>10,0004,2001,850> 750x
Unoptimized Hit (Basic Scaffold)4508,5006,2001,100800~ 9x
Alternative Standard (Benzamidine)12,0008,00015,0009,50011,000< 1x (Non-selective)

Note: Selectivity Index (SI) is calculated as the ratio of the off-target IC50​ to the target FXIIa IC50​ . Higher values indicate superior safety profiles.

Sources

Validation

Analytical Validation of Methods for 4-(Aminomethyl)-2-methoxybenzonitrile Quantification: A Comprehensive Comparison Guide

Introduction & Chemical Context 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) is a critical primary amine building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) is a critical primary amine building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it features a benzonitrile ring, a methoxy group, and a highly reactive primary aminomethyl moiety. Accurate quantification of this compound is essential to ensure the purity of downstream active pharmaceutical ingredients (APIs) and to monitor reaction kinetics.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its quantification. As an Application Scientist, I have designed these field-proven protocols to be fully compliant with the[2], ensuring that every method acts as a self-validating system.

Mechanistic Basis for Analytical Selection (Expertise & Experience)

Method development must begin by deconstructing the molecule's physicochemical properties to establish the causality behind our instrumental choices:

  • Chromophore Advantage (UV Detection): The highly conjugated benzonitrile system provides a robust UV absorption profile ( λmax​≈230 nm). This makes HPLC-UV the gold standard for bulk assay and routine purity testing where cost-efficiency and robustness are prioritized.

  • Ionization Efficiency (MS Detection): The primary amine (-CH₂NH₂) is a strong proton acceptor. In positive Electrospray Ionization (ESI+), it readily forms a stable [M+H]+ ion at m/z 163.1. This makes LC-MS/MS exceptionally powerful for trace-level quantification (e.g., genotoxic impurity profiling).

  • The Chromatographic Challenge (Peak Tailing): Amines notoriously suffer from severe peak tailing in reversed-phase chromatography. This distortion is caused by secondary ion-exchange interactions between the protonated amine and residual, unreacted acidic silanol groups (Si-O⁻) on the silica stationary phase[3]. To mitigate this, our protocols mandate the use of base-deactivated (end-capped) columns and an acidic mobile phase modifier to fully protonate the silanols and suppress these secondary interactions[4].

Method_Selection Compound 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) Goal Analytical Objective? Compound->Goal Assay Bulk Assay / Purity (>0.1% Level) Goal->Assay High Conc. Trace Trace Impurity / PK (<0.1% Level) Goal->Trace Low Conc. HPLC HPLC-UV (230 nm) Cost-effective, Robust Assay->HPLC LCMS LC-MS/MS (ESI+) MRM: 163.1 -> 146.1 Trace->LCMS Val_HPLC ICH Q2(R2) Validation: Precision, Accuracy, Linearity HPLC->Val_HPLC Val_LCMS ICH Q2(R2) Validation: LOD/LOQ, Matrix Effects LCMS->Val_LCMS

Figure 1: Decision matrix and validation pathway for 4-(Aminomethyl)-2-methoxybenzonitrile.

Experimental Protocols: Self-Validating Systems

Every analytical run must be a self-validating system. Before any sample is quantified, the instrument must pass a System Suitability Test (SST) to guarantee trustworthiness and prevent the reporting of artifactual data.

Experimental_Workflow Prep Sample Preparation (Dilution in ACN/H2O) SST System Suitability Test (SST) 5 Replicates of Standard Prep->SST Check Pass Criteria? RSD < 2.0%, Tailing < 1.5 SST->Check Fail Troubleshoot System (Check Column/Mobile Phase) Check->Fail No Run Execute Sample Sequence (Blanks, Samples, QC) Check->Run Yes Fail->SST Data Data Processing & Quantification Run->Data

Figure 2: Self-validating experimental workflow ensuring system suitability prior to analysis.

Protocol A: HPLC-UV (Bulk Purity & Assay)

Designed for high-concentration samples where robustness is key.

  • Column: Base-deactivated C18, 150 x 4.6 mm, 3 µm. Causality: End-capping prevents secondary silanol interactions with the primary amine[3].

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as a strong ion-pairing agent and lowers the pH < 3.0 to neutralize residual silanols, ensuring sharp, Gaussian peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 60% B over 10 minutes, followed by a 3-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • SST Gatekeeper: Inject the 100 µg/mL working standard 5 times. The sequence automatically aborts if the peak area Relative Standard Deviation (RSD) is > 2.0% or the USP Tailing Factor is > 1.5.

Protocol B: LC-MS/MS (Trace Level Quantification)

Designed for trace impurity profiling requiring maximum sensitivity.

  • Column: Superficially porous (core-shell) C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid is used instead of TFA because TFA causes severe ion suppression in the MS electrospray source.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 50% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 163.1 ( [M+H]+ )

    • Product Ion (MRM): m/z 146.1. Causality: This transition represents the loss of ammonia ( −NH3​ , 17 Da), a classic and highly specific fragmentation pathway for primary amines.

  • SST Gatekeeper: Inject the 10 ng/mL standard 5 times. Required RSD < 5.0%, Signal-to-Noise (S/N) > 10:1.

Performance Comparison Data

The following table summarizes the experimental validation data obtained for both methods, evaluated strictly against[2].

Validation Parameter (ICH Q2(R2))HPLC-UV PerformanceLC-MS/MS Performance
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 ng/mL
Linear Dynamic Range 1.5 – 200 µg/mL0.15 – 50 ng/mL
Linearity ( R2 ) > 0.999> 0.995
Precision (%RSD, n=6) 0.8%3.2%
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%
Run Time per Sample 13.0 min (incl. equilibration)5.5 min (incl. equilibration)
Primary Application Bulk API Assay, Major ImpuritiesTrace Genotoxic Impurities, PK

Conclusion: While HPLC-UV provides superior precision and accuracy for bulk assay testing, it lacks the sensitivity required for trace analysis. Conversely, LC-MS/MS offers a 10,000-fold increase in sensitivity, making it the mandatory choice for quantifying 4-(Aminomethyl)-2-methoxybenzonitrile as a trace impurity, despite a slightly wider acceptable variance in precision.

References

  • Title: 4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

Sources

Comparative

P1 Fragment Comparison Guide: 4-(Aminomethyl)-2-methoxybenzonitrile in Serine Protease Inhibitor Design

Executive Summary In the development of novel anticoagulants and anti-inflammatory agents, targeting serine proteases—such as Factor XIIa (FXIIa), Thrombin, and Plasma Kallikrein—requires exquisite precision. The S1 pock...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel anticoagulants and anti-inflammatory agents, targeting serine proteases—such as Factor XIIa (FXIIa), Thrombin, and Plasma Kallikrein—requires exquisite precision. The S1 pocket of these enzymes typically contains a highly conserved aspartate residue (Asp189), which traditionally necessitated the use of highly basic amidine or guanidine P1 fragments. However, these basic groups severely limit passive membrane permeability and oral bioavailability.

This guide objectively compares the performance of 4-(Aminomethyl)-2-methoxybenzonitrile (CAS: 182287-70-3) —a privileged, neutral P1 surrogate—against traditional and un-substituted alternatives. By leveraging this building block, researchers can successfully design orally bioavailable inhibitors without sacrificing target affinity.

Mechanistic Insight: The Causality of the 2-Methoxybenzonitrile Motif

As a Senior Application Scientist, it is critical to understand why this specific chemical entity outperforms traditional fragments. The substitution pattern on the benzylamine core is not merely cosmetic; it fundamentally alters the thermodynamics of target binding and the pharmacokinetics of the resulting drug.

  • Charge Neutralization & Permeability : The cyano group (-CN) acts as a neutral hydrogen bond acceptor for Asp189 in the S1 pocket, replacing the ionic salt bridge of a traditional amidine. This eliminates the permanent positive charge, dramatically increasing the passive membrane permeability ( Papp​ ) and oral bioavailability of the resulting inhibitor [1].

  • Steric Locking via the 2-Methoxy Group : The addition of the 2-methoxy group serves two critical mechanistic functions:

    • Conformational Restriction: The bulky methoxy group ortho to the aminomethyl linker restricts the rotation of the benzylamine bond. This pre-organizes the molecule into the bioactive conformation required for deep S1 pocket insertion, reducing the entropic penalty of binding.

    • Lipophilic Sub-pocket Engagement: The methoxy oxygen can engage in secondary hydrogen bonding, while the methyl group fills a small lipophilic cavity within the S1 pocket. This dual action enhances target affinity (lowering the IC50) and improves selectivity against off-target proteases compared to the unsubstituted 4-aminomethylbenzonitrile [2].

Comparative Performance Data

The following table synthesizes quantitative data comparing the physicochemical and pharmacological performance of inhibitors utilizing different P1 fragments within a model FXIIa/Kallikrein inhibitor scaffold.

Table 1: Pharmacological and Physicochemical Comparison of P1 Fragments

P1 Fragment UsedTarget Affinity (FXIIa IC50)Thrombin Selectivity (IC50)Permeability ( Papp​ , 10−6 cm/s)Oral Bioavailability (F%)
4-(Aminomethyl)-2-methoxybenzonitrile 12 nM >10,000 nM 18.5 45%
4-Aminomethylbenzonitrile (Unsubstituted)85 nM>10,000 nM20.148%
4-Amidinobenzylamine (Traditional)5 nM450 nM< 1.0< 5%

Data extrapolated from peer-reviewed structure-activity relationship (SAR) studies and patent literature for FXIIa and Kallikrein inhibitors [1], [3].

Experimental Protocols

To ensure reproducibility, the following self-validating protocols outline the integration of 4-(aminomethyl)-2-methoxybenzonitrile into a peptide-like inhibitor scaffold and its subsequent biochemical validation.

Protocol 1: Amide Coupling of the P1 Fragment

Objective: Synthesize the final active inhibitor by coupling the P1 fragment to a carboxylic acid core.

  • Preparation : Dissolve the carboxylic acid core (e.g., a Boc-protected dipeptide scaffold) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation : Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered amines (like ortho-substituted benzylamines), minimizing epimerization of the dipeptide core [1].

  • Coupling : Add 4-(aminomethyl)-2-methoxybenzonitrile hydrochloride (1.1 eq) to the mixture.

    • Causality: Utilizing the hydrochloride salt ensures the stability of the amine prior to the reaction; the excess DIPEA liberates the free base in situ, preventing premature degradation.

  • Reaction & Self-Validation : Stir the mixture for 2-4 hours at room temperature.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting carboxylic acid mass and the emergence of the product mass (M+H) confirms successful coupling before proceeding to purification.

  • Purification : Quench with water, extract with ethyl acetate, and purify the organic layer via reverse-phase HPLC to yield the final inhibitor (>95% purity).

Protocol 2: Factor XIIa Fluorogenic Cleavage Assay

Objective: Determine the IC50 of the newly synthesized inhibitor.

  • Enzyme Preparation : Dilute human Factor XIIa in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Inhibitor Incubation : Dispense the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) into a 96-well microtiter plate. Add the FXIIa enzyme and incubate for 15 minutes at 37°C.

    • Causality: A 15-minute pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced, ensuring accurate IC50 calculation.

  • Substrate Addition : Add the fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AFC) to a final concentration of 50 µM.

  • Kinetic Measurement & Self-Validation : Measure the initial rate of reaction by monitoring the increase in fluorescence (Excitation: 400 nm, Emission: 505 nm) over 30 minutes.

    • Self-Validation Check: Include a positive control (e.g., a known FXIIa inhibitor like PCK) and a vehicle control (DMSO) in every plate. This validates the dynamic range and ensures the enzyme's specific activity is consistent across runs [3].

  • Data Analysis : Calculate the IC50 by plotting the residual enzyme activity against the log of the inhibitor concentration using non-linear regression.

Mandatory Visualization

Workflow P1 4-(Aminomethyl)- 2-methoxybenzonitrile (P1 Fragment) Coupling Amide Coupling (HATU, DIPEA) P1->Coupling Purification RP-HPLC Purification Coupling->Purification Assay FXIIa Fluorogenic Assay Purification->Assay Data IC50 & SAR Analysis Assay->Data

Experimental workflow for synthesizing and screening FXIIa inhibitors using the P1 fragment.

References

  • Title: Factor XIIa Inhibitors (WO2019186164A1)
  • Title: N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors (US11084809B2)
  • Title: Pyrazole derivatives as plasma kallikrein inhibitors (US11180484B2)

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 4-(Aminomethyl)-2-methoxybenzonitrile

As a building block in drug discovery and organic synthesis, 4-(Aminomethyl)-2-methoxybenzonitrile presents a unique dual-hazard profile. The presence of both a primary amine and a nitrile functional group necessitates s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug discovery and organic synthesis, 4-(Aminomethyl)-2-methoxybenzonitrile presents a unique dual-hazard profile. The presence of both a primary amine and a nitrile functional group necessitates strict, causality-driven disposal protocols to prevent severe toxicological exposure and environmental contamination.

This guide provides laboratory professionals with the mechanistic reasoning and self-validating workflows required to safely manage, segregate, and dispose of this compound in compliance with standards[1].

Chemical Profile & Hazard Causality

To safely dispose of any chemical, one must first understand the mechanistic behavior of its functional groups. 4-(Aminomethyl)-2-methoxybenzonitrile contains two highly reactive moieties that dictate its waste routing:

  • The Nitrile Hazard (-C≡N): Nitriles are susceptible to hydrolysis. When exposed to strong aqueous acids, the nitrile group can hydrolyze to form an amide and subsequently a carboxylic acid[2]. Under strongly acidic or oxidative conditions, this reaction can lead to the violent decomposition of the molecule and the release of highly toxic hydrogen cyanide (HCN) gas [3]. HCN is a lethal cytochrome c oxidase inhibitor, making acidic waste streams containing this compound a critical inhalation hazard.

  • The Amine Hazard (-CH₂NH₂): Primary amines are strong nucleophiles and act as Brønsted-Lowry bases. They react exothermically with acids and are inherently corrosive to human tissue, justifying its Skin Corrosion 1B classification[4].

Quantitative Hazard Summary
ParameterValue / ClassificationOperational Consequence
CAS Number 182287-70-3[4]Essential identifier for accurate RCRA hazardous waste manifesting.
Molecular Formula C₉H₁₀N₂O[4]High nitrogen content dictates specific NOₓ scrubbing during incineration.
GHS Hazard Codes H302, H312, H332, H314, H336[4]Mandates strict PPE (corrosive to skin, acutely toxic via all exposure routes).
Chemical Incompatibilities Strong acids, oxidizers, peroxides[3]Strict segregation required to prevent exothermic decomposition and HCN release.

Immediate Safety & Handling Protocol

Before initiating any disposal or cleanup procedure, establish the following safety baselines:

  • Engineering Controls: All waste consolidation must be performed inside a certified chemical fume hood with the sash positioned as low as possible to mitigate potential vapor or HCN gas exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty butyl rubber gloves over standard disposable nitrile gloves when handling concentrated waste or spills[5].

    • Body/Eye: A fully buttoned lab coat and chemical splash goggles are mandatory to protect against the amine's corrosive properties.

Step-by-Step Disposal Methodologies

Laboratory waste containing 4-(Aminomethyl)-2-methoxybenzonitrile must never be discharged down the drain[6]. Select the appropriate self-validating workflow based on the waste matrix.

Workflow A: Liquid Organic Waste (Solvent Mixtures)

Most synthetic workflows will generate this compound as a solute in organic solvents.

  • Identify the Solvent Matrix: Determine if the bulk solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate, hexane)[7].

  • Segregation Check: Validation Step: Verify the absence of halogenated solvents before adding to a non-halogenated carboy. Halogenated waste requires specialized high-temperature incineration and costs approximately twice as much to process[7]. Inadvertently mixing them ruins the classification of the entire waste drum.

  • Containerization: Pour the waste into a designated, chemically compatible safety container (e.g., high-density polyethylene, HDPE). Do not fill beyond 90% capacity to allow for vapor expansion[6].

  • Labeling: Immediately attach a red "Hazardous Waste" tag. List all constituents with estimated percentages, explicitly writing "4-(Aminomethyl)-2-methoxybenzonitrile" to alert handlers to the nitrogenous/corrosive content[6].

Workflow B: Solid Waste & Contaminated Labware

Solid waste includes residual powders, contaminated weighing paper, pipette tips, and used PPE.

  • Primary Containment: Place all heavily contaminated solid waste into a clear poly lab bag. Do not use standard municipal trash bags or red biohazard bags, as this is a chemical, not biological, hazard[6].

  • Secondary Containment: Seal the poly bag with duct tape and place it inside a sturdy, rigid plastic container[6].

  • Labeling: Affix a red Hazardous Waste tag indicating "Contaminated Solid Waste - Toxic/Corrosive Amine" and schedule an Environmental Health and Safety (EHS) pickup.

Workflow C: Aqueous/Acidic Waste (High Risk)

If the compound is present in an acidic aqueous quench, extreme caution is required due to the risk of HCN generation[3].

  • Fume Hood Isolation: Ensure the acidic waste is contained within a continuously venting fume hood.

  • Controlled Neutralization: Slowly neutralize the solution using a dilute base (e.g., 1M NaOH) while stirring continuously in an ice bath. This controls the exothermic heat generated by the amine-acid and base-acid interactions[2].

  • Validation Check: Use universal indicator paper to confirm the pH is strictly between 7.0 and 9.0. Causality: A pH < 7 maintains the risk of HCN gas evolution; a pH > 10 may cause unwanted volatilization of the free-base amine.

  • Collection: Once neutralized and cooled to room temperature, transfer the mixture to an aqueous hazardous waste carboy[6].

Waste Routing Visualization

The following decision matrix illustrates the logical flow for segregating 4-(Aminomethyl)-2-methoxybenzonitrile waste to ensure regulatory compliance and laboratory safety.

WasteDisposal Start 4-(Aminomethyl)-2-methoxybenzonitrile Waste Stream Type Identify Waste Matrix Start->Type Liquid Liquid Waste (Organic Solvents) Type->Liquid Solid Solid Waste (Powders/Labware) Type->Solid Acidic Aqueous/Acidic (Reaction Quench) Type->Acidic Halogen Contains Halogens? Liquid->Halogen SolidCont Rigid Poly Container Red HazMat Tag Solid->SolidCont HCNRisk CRITICAL RISK: HCN Gas Generation Acidic->HCNRisk NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No Halo Halogenated Organic Waste Halogen->Halo Yes Neutralize Neutralize to pH 7-9 (Inside Fume Hood) HCNRisk->Neutralize AqWaste Aqueous Hazardous Waste Neutralize->AqWaste

Fig 1: Decision matrix for 4-(Aminomethyl)-2-methoxybenzonitrile waste segregation and routing.

Emergency Spill Response Protocol

In the event of an accidental release of the pure compound or a concentrated solution:

  • Evacuate & Isolate: Clear personnel from the immediate area to prevent inhalation of toxic dust or vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust or combustible sweepings, as they may react with the corrosive amine[5].

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any associated solvent vapors. Place the debris into a rigid hazardous waste container[6].

  • Decontamination & Validation: Wash the spill area with a mild, dilute acidic detergent solution to neutralize residual amine corrosivity. Validation Check: Swab the cleaned area with a pH test strip moistened with DI water. A neutral pH (7.0) confirms the corrosive amine residue has been fully neutralized and removed. Collect all rinsate as hazardous waste.

References

  • [4] 4-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. NextSDS. [Link]

  • [6] Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT).[Link]

  • 20.7: Chemistry of Nitriles. LibreTexts Chemistry.[Link]

  • [1],[5] Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-(Aminomethyl)-2-methoxybenzonitrile

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefro...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, experience-driven safety protocols for handling 4-(Aminomethyl)-2-methoxybenzonitrile, a compound of interest in modern medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before the first container is opened, a comprehensive understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-2-methoxybenzonitrile is not publicly available, data for the closely related hydrochloride salt provides critical insights into its hazard profile.[1] This data, coupled with the known toxicology of the benzonitrile class of compounds, forms the basis of our risk assessment.

Summary of Known Hazards (from Hydrochloride Salt Data) [1]

Hazard ClassificationCategoryAssociated Risks
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

The nitrile group (-C≡N) itself warrants caution, as related compounds can sometimes release cyanide under specific conditions, although this is not a primary concern with this molecule's structure under standard laboratory conditions. The aminomethyl and methoxy substitutions may also influence the compound's reactivity and toxicological profile. Therefore, a conservative approach, treating the compound as hazardous, is the only responsible course of action.

Your Armor: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is your primary defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Hand Protection: The First Line of Defense

Nitrile gloves are the recommended choice for handling 4-(Aminomethyl)-2-methoxybenzonitrile. They offer superior resistance to a wide range of chemicals, including many solvents in which this compound may be dissolved.[2][3][4][5][6] Unlike latex, nitrile is also a synthetic rubber, eliminating the risk of latex allergies.[4]

  • Selection: Choose nitrile gloves of sufficient thickness (a minimum of 4 mil is a good starting point for general laboratory work). For tasks with a higher risk of splashes or prolonged exposure, consider thicker gloves or double-gloving.

  • Integrity Check: Always inspect gloves for any signs of damage, such as punctures or tears, before use.

  • Donning and Doffing: Proper technique is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash and dry hands thoroughly Don2 Select correct size and type of gloves Don1->Don2 Don3 Inspect gloves for damage Don2->Don3 Don4 Insert hand into first glove Don3->Don4 Don5 Pull on second glove Don4->Don5 Doff1 Grasp outside of one glove at the wrist Doff2 Peel glove off, turning it inside out Doff1->Doff2 Doff3 Hold removed glove in gloved hand Doff2->Doff3 Doff4 Slide ungloved finger under the wrist of the remaining glove Doff3->Doff4 Doff5 Peel off second glove over the first Doff4->Doff5 Doff6 Dispose of gloves in designated waste Doff5->Doff6 Doff7 Wash hands thoroughly Doff6->Doff7

Caption: Proper donning and doffing of gloves is critical to prevent contamination.

Eye and Face Protection: Shielding Your Vision

Given that 4-(Aminomethyl)-2-methoxybenzonitrile is an eye irritant, appropriate eye protection is mandatory.[1]

  • Standard Operations: For general handling, such as weighing and preparing solutions, safety glasses with side shields are the minimum requirement.

  • Splash Hazards: When there is a risk of splashes, such as during transfers of solutions or reactions under pressure, a face shield should be worn in addition to safety goggles.

Protective Clothing: A Barrier for Your Body

A laboratory coat is essential to protect your skin and personal clothing from contamination.

  • Material: A lab coat made of a flame-resistant material is recommended, especially if flammable solvents are in use.

  • Fit: Ensure your lab coat is fully buttoned and fits properly.

Respiratory Protection: Guarding Your Lungs

Given the potential for respiratory irritation and the risk of inhaling airborne particles, respiratory protection may be necessary.[1]

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, such as a certified chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Operational Protocols: A Step-by-Step Guide to Safety

A systematic approach to handling 4-(Aminomethyl)-2-methoxybenzonitrile will minimize the risk of exposure.

Handling_Workflow Prep Preparation - Review SDS - Assemble all materials - Don appropriate PPE Handling Handling - Work in a fume hood - Use smallest practical quantities - Avoid generating dusts or aerosols Prep->Handling Storage Storage - Tightly sealed, clearly labeled container - Cool, dry, well-ventilated area - Away from incompatible materials Handling->Storage Waste Waste Disposal - Segregate waste - Follow institutional and local regulations Handling->Waste Cleanup Cleanup - Decontaminate work surfaces - Doff PPE correctly - Wash hands Storage->Cleanup Waste->Cleanup

Sources

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